Filaminast
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure in first source
Structure
2D Structure
Properties
CAS No. |
141184-34-1 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[(E)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10+ |
InChI Key |
STTRYQAGHGJXJJ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2 |
Canonical SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Appearance |
Solid powder |
Other CAS No. |
141184-34-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |
Origin of Product |
United States |
Foundational & Exploratory
WAY-PDA 641: A Technical Guide to its Phosphodiesterase 4 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-PDA 641 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, WAY-PDA 641 leads to an increase in cAMP levels, which in turn modulates various cellular functions, most notably a reduction in inflammatory responses and smooth muscle relaxation. This technical guide provides a comprehensive overview of the WAY-PDA 641 mechanism of action, supported by available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: PDE4 Inhibition
WAY-PDA 641 exerts its pharmacological effects by selectively targeting and inhibiting phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP, a crucial second messenger in numerous signaling pathways. The inhibition of PDE4 by WAY-PDA 641 results in the accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA). This cascade of events ultimately leads to a range of physiological responses, including the relaxation of airway smooth muscle and the suppression of pro-inflammatory mediator release from immune cells.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of WAY-PDA 641.
Quantitative Data
| Target | Species | Assay Condition | IC50 (µM) | Reference |
| PDE-IV | Canine | Trachealis tissue homogenate | 0.42 | [2] |
| PDE-III | Canine | Trachealis tissue homogenate | 15 | [1] |
This represents a 36-fold greater potency for PDE-IV over PDE-III.[1]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize PDE4 inhibitors like WAY-PDA 641.
PDE4 Enzymatic Activity Assay (Representative Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PDE4.
Objective: To measure the IC50 value of a test compound (e.g., WAY-PDA 641) for the inhibition of PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compound (WAY-PDA 641) dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Microplate and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant PDE4 enzyme.
-
Initiate the reaction by adding the cAMP substrate (containing a tracer amount of [3H]-cAMP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Cool the plate on ice and add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.
-
Incubate at 30°C for a further 10 minutes.
-
Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an ion-exchange resin.
-
Add a scintillation cocktail to the wells.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
References
Filaminast: A Technical Guide to a Rolipram Analog for Phosphodiesterase 4 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filaminast, also known by its development code WAY-PDA-641, is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. As a structural analog of the archetypal PDE4 inhibitor, rolipram, this compound has been a subject of interest in the study of inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of this compound for research purposes, detailing its mechanism of action, available quantitative data in comparison to rolipram, and relevant experimental protocols.
Developed by Wyeth-Ayerst, the clinical advancement of this compound was halted after Phase II trials. The termination was due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting.[1] This side effect profile is a well-documented characteristic of the broader class of rolipram-like PDE4 inhibitors. Despite its discontinuation in clinical development, this compound remains a valuable tool for preclinical research into the roles of PDE4 in various physiological and pathological processes.
Chemical Profile and Synthesis
This compound is chemically identified as [(E)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate. Its chemical structure is characterized by a catechol ether moiety, similar to rolipram, which is crucial for its interaction with the active site of the PDE4 enzyme.
Synthesis of a Key Intermediate: The synthesis of this compound involves the preparation of the key intermediate, 3-(cyclopentyloxy)-4-methoxybenzaldehyde. A common synthetic route begins with the alkylation of isovanillin with cyclopentyl bromide.
A Representative Synthetic Protocol for 3-(cyclopentyloxy)-4-methoxybenzaldehyde:
-
Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in absolute ethanol.
-
Add potassium hydroxide, potassium iodide, and cyclopentyl bromide to the solution.
-
Reflux the mixture for approximately 48 hours.
-
After cooling, concentrate the reaction mixture to a syrup.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride.
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude product.
-
Purify the product by silica gel chromatography using an appropriate eluent system (e.g., 20% ethyl ether in hexane) to obtain the pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Mechanism of Action: PDE4 Inhibition
This compound exerts its biological effects by inhibiting the PDE4 enzyme. PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates a variety of downstream targets. In the context of inflammation, elevated cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, lead to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes. In airway smooth muscle cells, increased cAMP promotes relaxation, leading to bronchodilation.
Caption: PDE4 Signaling Pathway Inhibition by this compound/Rolipram.
Quantitative Data: A Comparative Overview
Quantitative data on the inhibitory activity of this compound is limited in publicly accessible literature, likely due to the cessation of its clinical development. However, a key piece of data provides a point of comparison with the well-characterized rolipram.
| Compound | Target | IC50 |
| This compound | Canine Trachealis PDE-IV | 0.42 µM[3] |
| Rolipram | Human PDE4A | 3 nM |
| Human PDE4B | 130 nM | |
| Human PDE4D | 240 nM |
Note: The IC50 value for this compound is for a canine enzyme preparation, which may not directly correlate with its potency against human PDE4 isoforms. The data for rolipram highlights its high affinity, particularly for the PDE4A isoform.
Experimental Protocols
In Vitro PDE4 Inhibition Assay: Fluorescence Polarization
This protocol describes a generalized fluorescence polarization (FP) assay for measuring the inhibition of PDE4 activity. This method is adaptable for testing compounds like this compound.
Principle: The assay is based on the change in polarization of a fluorescently labeled cAMP analog (tracer). When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a PDE4-specific antibody or a binding agent, its rotation slows significantly, leading to high polarization. PDE4 activity hydrolyzes the cAMP tracer, preventing it from binding to the antibody/agent and thus causing a decrease in polarization. Inhibitors of PDE4 will prevent this hydrolysis, maintaining a high polarization signal.
Materials:
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE4-specific antibody or a suitable binding agent
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compound (this compound) and a reference inhibitor (Rolipram)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Rolipram in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
Recombinant PDE4 enzyme
-
-
Initiation: Start the reaction by adding the FAM-cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic hydrolysis.
-
Detection: Stop the reaction by adding the PDE4-specific antibody or binding agent.
-
Measurement: After a brief incubation to allow for binding, measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence Polarization-based PDE4 Inhibition Assay.
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This section outlines a general experimental workflow for evaluating the efficacy of a PDE4 inhibitor like this compound in a guinea pig model of allergic asthma.
Principle: Guinea pigs are sensitized to ovalbumin (OVA), an allergen, to induce an asthma-like phenotype characterized by airway inflammation and hyperresponsiveness. The therapeutic effect of the test compound is assessed by its ability to mitigate these allergic responses.
Procedure:
-
Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA.
-
Drug Administration: Prior to allergen challenge, administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Allergen Challenge: Expose the animals to an aerosol of OVA to induce an asthmatic response.
-
Measurement of Airway Responsiveness: Measure lung function parameters, such as airway resistance and compliance, using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).
-
Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and mucus production.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the BAL fluid or lung homogenates.
Caption: Workflow for an In Vivo Model of Allergic Asthma.
Clinical Perspective and Future Directions
The clinical development of this compound was terminated following Phase II trials due to a narrow therapeutic window, with gastrointestinal side effects such as nausea and emesis being dose-limiting.[1] This adverse effect profile is a known challenge for many first and second-generation PDE4 inhibitors and is attributed to the inhibition of PDE4 isoforms in the central nervous system and the gastrointestinal tract.
For researchers, this compound can still serve as a useful pharmacological tool to investigate the biology of PDE4. However, the limited availability of comprehensive preclinical and clinical data for this compound may make more extensively characterized PDE4 inhibitors, such as rolipram or the clinically approved roflumilast, more suitable for certain research applications. Future research with this compound could focus on its potential in topical applications or in combination with other anti-inflammatory agents to enhance its therapeutic index.
Conclusion
This compound is a potent PDE4 inhibitor and a structural analog of rolipram that has been investigated for its anti-inflammatory and bronchodilatory properties. While its clinical development was halted, it remains a relevant compound for preclinical research aimed at understanding the multifaceted roles of PDE4 in health and disease. This guide provides a foundational understanding of this compound, offering a comparative context with rolipram and standardized experimental protocols to aid in the design of future studies. Researchers utilizing this compound should be mindful of the limited quantitative data available and may need to conduct head-to-head comparisons with other PDE4 inhibitors to fully characterize its pharmacological profile.
References
Filaminast (WAY-PDA-641): A Technical Overview of a Discontinued Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filaminast (code-named WAY-PDA-641) was a second-generation phosphodiesterase 4 (PDE4) inhibitor developed by Wyeth-Ayerst as a potential oral treatment for asthma and chronic obstructive pulmonary disease (COPD). As an analog of the prototypical PDE4 inhibitor rolipram, this compound was designed to offer anti-inflammatory and bronchodilatory effects. However, its clinical development was halted after a Phase II trial revealed a narrow therapeutic window, with dose-limiting side effects of nausea and vomiting precluding the administration of therapeutically effective doses. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, synthesizing the limited publicly available data. Due to its discontinuation, much of the detailed preclinical and clinical data remains proprietary and unpublished; this document supplements known specifics of this compound with broader knowledge of PDE4 inhibitors from its class and era.
Introduction: The Rationale for PDE4 Inhibition in Respiratory Disease
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, particularly within cells that mediate the pathophysiology of asthma and COPD. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 diminishes the intracellular concentration of this key second messenger. Elevated cAMP levels are associated with a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.
The inhibition of PDE4, therefore, presented a promising therapeutic strategy for respiratory diseases. By preventing the degradation of cAMP, PDE4 inhibitors were developed to simultaneously quell airway inflammation and induce bronchodilation. This compound emerged from this paradigm as a second-generation inhibitor, aiming to improve upon the therapeutic index of earlier compounds like rolipram.
Discovery and Preclinical Development of this compound
This compound was developed by Wyeth-Ayerst as a structural analog of rolipram. The goal was to retain the anti-inflammatory efficacy of the parent compound while mitigating its significant emetic side effects.
Mechanism of Action
This compound is a selective inhibitor of the PDE4 enzyme. Inhibition of PDE4 leads to an accumulation of intracellular cAMP in key inflammatory and structural cells of the airways, including T-cells, eosinophils, neutrophils, and airway smooth muscle cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. The ultimate effects are a reduction in the release of inflammatory cytokines and chemokines, decreased immune cell trafficking and activation, and relaxation of airway smooth muscle.
Preclinical Pharmacology
Detailed preclinical efficacy and pharmacokinetic data for this compound are not widely available in the public domain. The information that has been found is summarized below.
Table 1: Summary of Known Preclinical Data for this compound
| Parameter | Value/Species | Notes |
| In Vitro Potency | ||
| IC50 (PDE-IV) | 0.42 µM (Canine Trachealis)[1] | This is the most specific quantitative measure of this compound's potency in the public record. |
| Pharmacokinetics | Not Publicly Available | Key parameters such as Cmax, Tmax, clearance, and bioavailability in preclinical species have not been published. |
| Efficacy Models | Not Publicly Available | While developed for asthma and COPD, specific data from animal models (e.g., ovalbumin-challenged guinea pigs, smoke-exposure models) are not available. |
| Safety/Toxicology | Not Publicly Available | Detailed preclinical safety data has not been published. |
Experimental Protocols (General)
Specific experimental protocols used by Wyeth-Ayerst in the development of this compound are not publicly available. However, the following represents a generalized methodology for key assays used in the evaluation of PDE4 inhibitors during that time period.
PDE4 Inhibition Assay (In Vitro)
This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of PDE4 by 50% (IC50).
-
Enzyme Preparation: Recombinant human PDE4 (or PDE4 from a relevant animal species) is purified.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE4 enzyme, a known concentration of the inhibitor (or vehicle control), and a buffer solution.
-
Initiation: The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30 minutes at 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified. In the early 2000s, this was often done using methods like fluorescence polarization (FP) or scintillation proximity assays (SPA).
-
Data Analysis: The percentage of inhibition at various inhibitor concentrations is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Animal Models of Asthma and COPD (In Vivo)
To assess the in vivo efficacy of anti-inflammatory and bronchodilator compounds, various animal models were employed.
-
Asthma Models: Commonly, rodents (guinea pigs or mice) were sensitized to an allergen like ovalbumin. Subsequent allergen challenge would induce an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The test compound (this compound) would be administered prior to the allergen challenge, and its effects on these parameters would be measured.
-
COPD Models: These models often involved chronic exposure of rodents to cigarette smoke or other noxious stimuli to induce features of COPD, such as neutrophilic inflammation, emphysema, and small airway remodeling. The test compound would be administered during the exposure period, and its ability to mitigate these pathological changes would be assessed.
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for the treatment of asthma and/or COPD.
Clinical Trial Design (General)
Specific details of the this compound Phase II trial are not available. However, a typical Phase II study for a PDE4 inhibitor in COPD at that time would have likely included the following elements:
-
Objective: To assess the efficacy, safety, and dose-response of this compound in patients with moderate to severe COPD.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients with a confirmed diagnosis of COPD, a significant smoking history, and evidence of airflow limitation (e.g., FEV1/FVC < 0.70).
-
Intervention: Several doses of oral this compound (e.g., low, medium, high) administered daily for a period of several weeks, compared to a placebo.
-
Endpoints:
-
Primary: Change from baseline in lung function (e.g., pre- and post-bronchodilator FEV1).
-
Secondary: Changes in patient-reported outcomes (e.g., quality of life questionnaires), exacerbation rates, and inflammatory markers in sputum or blood.
-
Safety: Incidence and severity of adverse events, with a particular focus on gastrointestinal side effects.
-
Reason for Discontinuation
The development of this compound was terminated following the Phase II trial. The primary reason cited was a narrow therapeutic window . This indicates that the doses required to achieve a clinically meaningful anti-inflammatory and bronchodilatory effect were also associated with an unacceptably high incidence of dose-limiting side effects, namely nausea and vomiting . This has been a common challenge for many oral PDE4 inhibitors and is believed to be linked to the inhibition of the PDE4D isoform in the central nervous system.
Table 2: Summary of this compound Clinical Development
| Phase | Status | Key Findings/Reason for Outcome |
| Phase I | Assumed Completed | No public data available. Would have assessed safety, tolerability, and pharmacokinetics in healthy volunteers. |
| Phase II | Completed | Development discontinued due to a narrow therapeutic window. Efficacious doses were not tolerated due to high rates of nausea and vomiting. |
| Phase III | Not Initiated | - |
Conclusion
This compound (WAY-PDA-641) represents an important case study in the development of PDE4 inhibitors. While it demonstrated preclinical potential with a potent inhibitory effect on its target, the challenge of separating therapeutic efficacy from dose-limiting side effects—a hurdle that plagued many second-generation PDE4 inhibitors—proved insurmountable in clinical trials. The experience with this compound and other similar compounds underscored the need for more targeted approaches to PDE4 inhibition, such as the development of isoform-selective inhibitors or inhaled formulations, to improve the therapeutic index of this drug class. The lack of publicly available detailed data on this compound highlights the challenges researchers face when studying discontinued drug candidates, but the overarching story of its development provides valuable lessons for the field of respiratory drug discovery.
References
Filaminast's Target Validation in Respiratory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filaminast (WAY-PDA 641) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). As an analogue of rolipram, this compound's mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP has broad anti-inflammatory effects, which are highly relevant to the pathophysiology of inflammatory airway diseases. Despite its promising mechanism, the clinical development of this compound was discontinued following Phase II trials. This was primarily due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting, a common challenge for many PDE4 inhibitors. This technical guide provides a comprehensive overview of the target validation for this compound in respiratory diseases, detailing its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity.
Mechanism of Action: Targeting PDE4 to Attenuate Airway Inflammation
The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a key enzyme in the cyclic nucleotide signaling pathway. PDE4 specifically hydrolyzes cAMP, converting it to the inactive 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and structural cells in the airways.
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events results in a broad spectrum of anti-inflammatory responses, including:
-
Suppression of inflammatory cell activity: Inhibition of the function of key inflammatory cells implicated in asthma and COPD, such as eosinophils, neutrophils, and lymphocytes.
-
Reduction of pro-inflammatory mediators: Decreased production and release of cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.
-
Relaxation of airway smooth muscle: Although not its primary mechanism, elevated cAMP can contribute to bronchodilation.
The rationale for targeting PDE4 in respiratory diseases is based on its high expression in inflammatory cells that drive airway inflammation.
Figure 1: Signaling pathway of this compound's inhibitory action on PDE4.
Quantitative Data
The inhibitory potency of this compound against PDE4 has been quantified through in vitro enzyme assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 Value | Source |
| This compound (WAY-PDA 641) | Canine Trachealis PDE-IV | 0.42 µM | [1] |
| This compound | Human PDE4B | 960 nM |
Note: Data on the selectivity of this compound for different human PDE4 isoforms (A, C, and D) is limited in publicly available literature.
Experimental Protocols for Target Validation
The validation of this compound as a PDE4 inhibitor for respiratory diseases involved a series of in vitro and in vivo experiments designed to assess its potency, selectivity, and efficacy.
In Vitro Assays
These assays are fundamental to determining the inhibitory activity of a compound against the target enzyme.
a) Radioisotope-Based PDE Assay
This traditional method measures the hydrolysis of radiolabeled cAMP.
Figure 2: Workflow for a radioisotope-based PDE assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, the PDE4 enzyme, and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding a known concentration of [³H]-cAMP.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination: Stop the reaction by heat inactivation.
-
Conversion: Add snake venom 5'-nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin column.
-
Quantification: Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE4 activity.
b) Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a high-throughput, non-radioactive method for measuring cAMP levels.
Protocol:
-
Cell Stimulation: In a cell-based assay, treat cells expressing PDE4 with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound. For biochemical assays, incubate the purified PDE4 enzyme with cAMP and this compound.
-
Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Competition: The cAMP produced in the cells (or remaining in the biochemical assay) competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
FRET Signal: When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a FRET signal is generated upon excitation.
-
Detection: Measure the time-resolved fluorescence at two wavelengths (emission of the donor and acceptor). The ratio of these signals is inversely proportional to the amount of cAMP.
a) Inhibition of TNF-α Release from Macrophages
This assay assesses the ability of this compound to suppress the production of a key pro-inflammatory cytokine.
Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937).
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
b) Inhibition of Eosinophil Chemotaxis
This assay evaluates the effect of this compound on the migration of eosinophils, a key cell type in allergic asthma.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors.
-
Chemotaxis Assay: Use a Boyden chamber or a similar chemotaxis system with a chemoattractant (e.g., eotaxin) in the lower chamber.
-
Treatment: Add the isolated eosinophils, pre-treated with or without this compound, to the upper chamber.
-
Incubation: Allow the cells to migrate through the filter towards the chemoattractant.
-
Quantification: Count the number of migrated cells in the lower chamber to determine the effect of this compound on chemotaxis.
In Vivo Models of Respiratory Disease
Animal models are crucial for evaluating the efficacy of a drug candidate in a complex biological system.
This is a widely used model to mimic the features of allergic asthma.
Figure 3: Experimental workflow for the ovalbumin-induced asthma model.
Protocol:
-
Sensitization: Sensitize animals (e.g., BALB/c mice) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.
-
Challenge: After a period of time, challenge the sensitized animals by exposing them to an aerosol of OVA.
-
Treatment: Administer this compound (e.g., orally or intratracheally) at various doses before and/or during the challenge phase.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure the change in airway resistance in response to a bronchoconstrictor agent like methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils).
-
Lung Histology: Examine lung tissue sections for signs of inflammation and mucus production.
This model is used to induce a neutrophilic inflammatory response, which is relevant to COPD exacerbations.
Protocol:
-
Induction: Administer LPS intratracheally or intranasally to rodents.
-
Treatment: Treat the animals with this compound before or after LPS administration.
-
BAL Fluid Analysis: Collect BAL fluid to measure the influx of neutrophils and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Histology: Assess the lung tissue for evidence of inflammation and injury.
Conclusion and Future Perspectives
This compound demonstrated clear in vitro activity as a PDE4 inhibitor, consistent with its proposed mechanism of action for treating inflammatory respiratory diseases. However, its clinical development was ultimately halted due to an unfavorable therapeutic index, a significant hurdle for many early-generation PDE4 inhibitors. The experience with this compound and other similar compounds has highlighted the critical need for developing PDE4 inhibitors with improved tolerability.
Future research in this area focuses on:
-
Isoform-selective inhibitors: Developing compounds that selectively target PDE4 isoforms (e.g., PDE4B) that are more involved in inflammation, while sparing isoforms associated with side effects (e.g., PDE4D).
-
Inhaled delivery: Localized delivery to the lungs to maximize therapeutic effects while minimizing systemic exposure and associated adverse events.
-
Combination therapies: Exploring the synergistic effects of PDE4 inhibitors with other classes of respiratory medications.
The journey of this compound provides valuable lessons for the ongoing development of novel anti-inflammatory therapies for respiratory diseases, emphasizing the importance of balancing efficacy with a favorable safety profile.
References
Intracellular cAMP Regulation by Filaminast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filaminast is a second-generation phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively inhibiting the PDE4 enzyme, this compound was designed to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger with broad anti-inflammatory properties. However, the clinical development of this compound was discontinued following Phase II trials due to a narrow therapeutic window, where the doses required for efficacy were associated with significant side effects.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular cAMP signaling, and the broader context of PDE4 inhibition as a therapeutic strategy.
Introduction to this compound and PDE4 Inhibition
This compound belongs to a class of drugs that target phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides. Specifically, it is an inhibitor of PDE4, the predominant PDE isozyme in inflammatory cells.[2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3][4] This diversity allows for compartmentalized regulation of cAMP signaling within the cell. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effector pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5][6] This ultimately results in a broad range of anti-inflammatory effects.[7]
Mechanism of Action: Elevating Intracellular cAMP
The core mechanism of action for this compound is the inhibition of PDE4, which prevents the hydrolysis of cAMP to adenosine monophosphate (AMP). This leads to an accumulation of cAMP within the cell, thereby potentiating its signaling cascade.
Signaling Pathway of this compound-mediated cAMP Regulation
Caption: this compound inhibits PDE4, leading to increased intracellular cAMP levels and subsequent activation of PKA and Epac, resulting in anti-inflammatory responses.
Quantitative Data on PDE4 Inhibition
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | Data not available | 960 | Data not available | Data not available | DrugBank Online |
| Roflumilast | ~1000 | 0.84 | ~1000 | 0.68 | [8][9] |
| Piclamilast | Data not available | 0.041 | Data not available | 0.021 | [8] |
| Cilomilast | Data not available | 25 | Data not available | 1100 | [3] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not publicly accessible. However, the following sections describe standard methodologies used to evaluate PDE4 inhibitors.
PDE4 Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of a compound against PDE4 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against different PDE4 subtypes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
[³H]-cAMP (radiolabeled substrate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Scintillation proximity assay (SPA) beads.
-
Test compound (this compound) at various concentrations.
-
Microplates (e.g., 96-well).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PDE4 enzyme, assay buffer, and the test compound (or vehicle control).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding SPA beads. The beads bind to the product of the reaction ([³H]-AMP), bringing it into proximity to the scintillant within the bead, which generates a signal.
-
Measure the signal using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for a typical PDE4 inhibition assay.
Intracellular cAMP Measurement Assay (General Protocol)
This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to a PDE4 inhibitor.
Objective: To determine the effect of this compound on intracellular cAMP concentrations in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Materials:
-
Isolated human PBMCs or a relevant cell line.
-
Cell culture medium.
-
Forskolin (an adenylate cyclase activator).
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based).
-
Microplate reader.
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After stimulation, lyse the cells to release intracellular contents.
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Plot the cAMP concentration against the this compound concentration to determine its effect on intracellular cAMP levels.
Caption: Workflow for measuring intracellular cAMP levels.
Downstream Effects on Inflammatory Responses
The elevation of intracellular cAMP by PDE4 inhibitors like this compound has profound effects on the function of various immune cells, leading to a general suppression of inflammatory responses.
Role of PKA and Epac
The anti-inflammatory effects of increased cAMP are mediated by two main downstream effectors:
-
Protein Kinase A (PKA): Activation of PKA leads to the phosphorylation of various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate the expression of genes involved in inflammation, often leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[7]
-
Exchange Protein directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Activation of the Epac-Rap pathway can also contribute to the anti-inflammatory effects of cAMP, for instance, by inhibiting the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[5][10]
Effects on Cytokine Production
PDE4 inhibitors have been shown to modulate the production of various cytokines from inflammatory cells. While specific data for this compound is limited, the general effects of PDE4 inhibition are well-documented.
| Cytokine | Effect of PDE4 Inhibition | Primary Cell Types Affected |
| TNF-α | Inhibition | Macrophages, Monocytes, T-cells |
| IL-2 | Inhibition | T-cells |
| IL-4 | Inhibition | T-cells, Mast cells |
| IL-5 | Inhibition | T-cells, Eosinophils |
| IL-10 | Upregulation | Macrophages, T-cells |
| IFN-γ | Inhibition | T-cells, NK cells |
This table represents the general effects of PDE4 inhibitors and may not be specific to this compound.[11][12][13]
References
- 1. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE 4 Inhibitor Roflumilast in Vitro | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 6. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory role of the cAMP effectors Epac and PKA: implications in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of tumor necrosis factor alpha-induced prostaglandin E2 production by the antiinflammatory cytokines interleukin-4, interleukin-10, and interleukin-13 in osteoarthritic synovial fibroblasts: distinct targeting in the signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Filaminast: A Technical Guide for the Investigation of cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor, as a tool for investigating cyclic AMP (cAMP) signaling pathways. While the clinical development of this compound was discontinued due to a narrow therapeutic window, its properties as a PDE4 inhibitor make it a valuable research compound for elucidating the complex roles of cAMP in cellular processes.[1] This document details the mechanism of action of this compound, presents available data on its activity, and offers comprehensive, adaptable experimental protocols for its application in laboratory settings. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its use in cAMP-related research.
Introduction: The cAMP Signaling Pathway and the Role of PDE4
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system that regulates a vast array of physiological processes, including metabolism, gene transcription, and immune responses. The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).
The PDE superfamily consists of 11 families (PDE1-PDE11) that hydrolyze cAMP and/or cyclic guanosine monophosphate (cGMP).[2] The PDE4 family is of particular interest as it is specific for the hydrolysis of cAMP and is widely expressed in inflammatory and immune cells.[2][3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative mRNA splicing.[2] This diversity in isoforms allows for the compartmentalization of cAMP signaling, enabling specific and localized cellular responses.
Inhibition of PDE4 activity leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). Activation of PKA leads to the phosphorylation of various substrate proteins, including the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of numerous genes.
This compound: A Selective PDE4 Inhibitor
This compound (WAY-PDA-641) is a second-generation PDE4 inhibitor and an analog of the prototypical PDE4 inhibitor, rolipram.[1] It was developed by Wyeth-Ayerst for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD).[4] However, its clinical development was terminated following Phase II trials due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting, a common issue with early PDE4 inhibitors.[1]
Mechanism of Action
Like other PDE4 inhibitors, this compound exerts its effects by competitively inhibiting the catalytic activity of PDE4 enzymes. By preventing the hydrolysis of cAMP to AMP, this compound causes an increase in intracellular cAMP levels. This elevation in cAMP enhances the activity of downstream signaling pathways, including the PKA-CREB axis. The primary target of this compound is 3',5'-cyclic-AMP phosphodiesterase 4B.[4]
Quantitative Data
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Rolipram | 3 | 130 | 240 | [5] |
| Roflumilast | >1000 | 0.84 | 0.68 | [6] |
Experimental Protocols for Investigating cAMP Signaling with this compound
The following protocols are provided as a guide for researchers to investigate the effects of this compound on cAMP signaling. These are generalized methods and may require optimization for specific cell types and experimental conditions.
In Vitro PDE4 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme (isoform of interest)
-
This compound
-
Rolipram (as a positive control)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Rolipram in the assay buffer.
-
In a 96-well plate, add the PDE4 enzyme to each well.
-
Add the diluted this compound, Rolipram, or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and proceed with the detection step according to the manufacturer's instructions of the assay kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular cAMP Levels
This protocol describes the measurement of intracellular cAMP accumulation in response to this compound treatment using a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.
3.2.1. Competitive Immunoassay (ELISA)
Materials:
-
Cell line of interest (e.g., HEK293, U937)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin for a short period (e.g., 15 minutes) to induce cAMP production.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve and normalize to the protein concentration of the cell lysate.
3.2.2. FRET-based cAMP Measurement
This method allows for real-time measurement of cAMP dynamics in living cells.
Materials:
-
Cells expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors).
-
Imaging medium (e.g., HBSS)
-
This compound
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Plate cells expressing the FRET biosensor on a glass-bottom dish suitable for microscopy.
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage and acquire baseline FRET ratio images.
-
Add this compound to the dish and continuously record the FRET ratio over time to monitor the increase in intracellular cAMP.
-
Analyze the changes in the FRET ratio to quantify the relative changes in cAMP concentration. A full calibration can be performed to determine absolute cAMP levels.[7]
Western Blot Analysis of Downstream Effectors (pPKA and pCREB)
This protocol is for assessing the activation of the downstream PKA-CREB signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., forskolin)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies against phospho-PKA substrate and phospho-CREB (Ser133)
-
Primary antibodies against total PKA and total CREB for normalization
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture and treat cells with this compound and/or a stimulating agent as described in section 3.2.1.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein to normalize the data.
-
Quantify the band intensities to determine the relative change in phosphorylation.
Applications in Drug Development and Research
While this compound itself is not a clinical candidate, its use as a research tool can significantly contribute to drug development and fundamental scientific understanding in several ways:
-
Target Validation: By using this compound to modulate cAMP levels, researchers can validate the role of the PDE4 enzyme family in various disease models, such as those for inflammatory, respiratory, and neurological disorders.
-
Pathway Elucidation: this compound can be employed to dissect the intricate details of cAMP signaling cascades in different cell types and tissues, helping to identify novel downstream effectors and regulatory mechanisms.
-
Compound Screening: As a reference compound, this compound can be used in the development and validation of new high-throughput screening assays for the discovery of novel PDE4 inhibitors with improved therapeutic profiles.
-
Understanding Side Effects: Investigating the off-target effects of this compound at higher concentrations can provide insights into the mechanisms underlying the side effects commonly associated with PDE4 inhibitors, aiding in the design of more selective future drugs.
Conclusion
This compound, despite its discontinued clinical development, remains a potent and selective PDE4 inhibitor that serves as a valuable pharmacological tool for the scientific community. Its ability to elevate intracellular cAMP levels allows for the detailed investigation of the multifaceted roles of this second messenger in health and disease. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cAMP signaling pathways, ultimately contributing to a deeper understanding of cellular regulation and the development of new therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Early-Stage Research Landscape of Filaminast (WAY-PDA 641): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Filaminast, also known by its developmental code WAY-PDA 641, is a selective phosphodiesterase 4 (PDE4) inhibitor. Initially investigated by Wyeth-Ayerst for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), its development was ultimately halted. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, detailing its mechanism of action, available quantitative data, and the experimental context of its evaluation.
Core Mechanism of Action: Targeting PDE4 for Anti-Inflammatory Effects
This compound exerts its pharmacological effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical regulator of intracellular signaling pathways, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various pro-inflammatory and immune cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which initiates a cascade of downstream signaling events that ultimately suppress inflammatory responses. This includes the downregulation of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell trafficking and activation.
dot
Methodological & Application
Application Notes and Protocols for Filaminast in vitro PDE4 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro activity of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor, using a fluorescence polarization (FP) assay. Additionally, it includes information on the PDE4 signaling pathway and a summary of this compound's inhibitory potency.
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thereby regulating intracellular cAMP levels.[1][2] Elevated cAMP levels in immune and airway smooth muscle cells are associated with anti-inflammatory and bronchodilatory effects, making PDE4 a key target for therapeutic intervention in diseases like asthma and chronic obstructive pulmonary disease (COPD).[3]
This compound (WAY-PDA 641) is a second-generation PDE4 inhibitor that has been investigated for its potential in treating inflammatory airway diseases.[4] This application note details a robust in vitro assay to quantify the inhibitory activity of this compound on PDE4.
PDE4 Signaling Pathway and Mechanism of Action of this compound
The PDE4 enzyme plays a critical role in modulating inflammatory responses. By degrading cAMP, PDE4 terminates the signaling cascade initiated by the activation of G-protein coupled receptors and the subsequent production of cAMP by adenylyl cyclase. Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a dampening of the inflammatory response.
This compound, as a PDE4 inhibitor, prevents the degradation of cAMP.[1][2] This leads to an accumulation of intracellular cAMP, enhanced PKA activity, and subsequent suppression of pro-inflammatory mediator release.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against PDE4 have been determined in various studies.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Canine Trachealis PDE-IV | 0.42 µM | [5] |
| This compound | 3',5'-cyclic-AMP phosphodiesterase 4B | 960 nM | [6] |
Note: The specific PDE4 isoform was not always specified in the available literature. PDE-IV is an older nomenclature for PDE4.
Experimental Protocol: In vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle of a competitive fluorescence polarization (FP) assay. A fluorescently labeled cAMP analog (tracer) binds to a specific antibody, resulting in a high FP signal. The PDE4 enzyme hydrolyzes the unlabeled cAMP, and the resulting AMP does not bind to the antibody. In the presence of a PDE4 inhibitor like this compound, cAMP hydrolysis is reduced, leading to more unlabeled cAMP competing with the tracer for antibody binding, thus causing a decrease in the FP signal.
Materials and Reagents
-
Recombinant human PDE4 enzyme (specific isoforms like PDE4A, PDE4B, PDE4C, or PDE4D can be used)
-
This compound
-
cAMP substrate
-
Fluorescently labeled cAMP tracer (e.g., FAM-cAMP)
-
Anti-cAMP antibody
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve the desired concentration range for IC50 determination.
-
Dilute the recombinant PDE4 enzyme to the working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window.
-
Prepare the cAMP substrate solution in Assay Buffer.
-
Prepare the detection mixture containing the anti-cAMP antibody and FAM-cAMP tracer in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound solutions to the appropriate wells of a 384-well plate.
-
For control wells:
-
100% Activity (No Inhibition): Add 5 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
0% Activity (Maximum Inhibition): Add 5 µL of a known potent, non-fluorescent PDE4 inhibitor (e.g., Rolipram) at a saturating concentration.
-
No Enzyme Control: Add 10 µL of Assay Buffer.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "No Enzyme Control" wells.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.
-
Mix gently.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the enzymatic reaction and begin detection by adding 10 µL of the detection mixture (anti-cAMP antibody and FAM-cAMP tracer) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Data Analysis
-
The raw fluorescence polarization data (in millipolarization units, mP) is used for calculations.
-
The percentage of inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition))
Where:
-
mP_sample is the mP value of the well with the test compound.
-
mP_max_inhibition is the average mP value of the 0% activity control.
-
mP_no_inhibition is the average mP value of the 100% activity control.
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against PDE4 using a fluorescence polarization assay. The detailed protocol and supporting information are intended to assist researchers in the fields of pharmacology and drug discovery in accurately characterizing the potency of PDE4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Filaminast Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor. By measuring the downstream effects of PDE4 inhibition, these assays offer a robust platform for characterizing the compound's biological activity in a cellular context.
Introduction to this compound and PDE4 Inhibition
This compound is a second-generation phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells.[2][3] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.[4][5]
Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[4] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets, ultimately resulting in a broad anti-inflammatory effect.[6] This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the potential for smooth muscle relaxation.[2][5]
The development of this compound was discontinued after Phase II trials due to a narrow therapeutic window, with significant side effects like nausea and vomiting occurring at doses required for therapeutic efficacy.[1] However, the study of its activity in cell-based assays remains valuable for understanding the pharmacology of PDE4 inhibitors and for the development of new compounds with improved therapeutic profiles.
Signaling Pathway of PDE4 Inhibition
Caption: The signaling pathway of PDE4 inhibition by this compound.
Application Note 1: Determination of this compound Potency via a cAMP-Dependent Reporter Assay
This assay provides a quantitative measure of this compound's ability to inhibit PDE4 and increase intracellular cAMP levels using a HEK293 cell line stably expressing a cyclic nucleotide-gated (CNG) ion channel as a biosensor.
Experimental Workflow
Caption: Workflow for the cAMP-dependent reporter assay.
Protocol
Materials:
-
HEK293 cell line stably expressing a cyclic nucleotide-gated (CNG) channel (e.g., ACTOne™ from BD Biosciences)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Forskolin
-
Membrane potential-sensitive dye (e.g., from a FLIPR® Membrane Potential Assay Kit)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-CNG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 1 µM to stimulate adenylate cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Dye Loading: Add the membrane potential-sensitive dye to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic curve.
Expected Data
The following table presents illustrative data for the potency of various PDE4 inhibitors in a cAMP-dependent reporter assay.
| Compound | IC₅₀ (nM) |
| This compound (Illustrative) | 10 - 50 |
| Rolipram | 100 - 200 |
| Roflumilast | 1 - 5 |
| Apremilast | 50 - 100 |
Application Note 2: Measuring the Effect of this compound on Pro-inflammatory Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of PDE4 inhibition by quantifying the reduction in TNF-α, IL-6, and IL-1β secretion from lipopolysaccharide (LPS)-stimulated human PBMCs.
Experimental Workflow
Caption: Workflow for the cytokine release assay.
Protocol
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except the negative control) to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine by fitting the data to a dose-response curve.
Expected Data
The following table provides illustrative data on the inhibition of cytokine release by this compound and other PDE4 inhibitors.
| Compound | TNF-α IC₅₀ (nM) | IL-6 IC₅₀ (nM) | IL-1β IC₅₀ (nM) |
| This compound (Illustrative) | 20 - 100 | 50 - 200 | 40 - 150 |
| Rolipram | 150 - 500 | 300 - 800 | 200 - 600 |
| Roflumilast | 5 - 20 | 10 - 50 | 8 - 30 |
| Apremilast | 80 - 250 | 150 - 400 | 100 - 300 |
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound. The cAMP reporter assay directly measures the compound's on-target effect, while the cytokine release assay demonstrates its functional anti-inflammatory activity in a primary human cell system. These protocols can be adapted for high-throughput screening of new PDE4 inhibitors and for detailed mechanistic studies of existing compounds. The provided illustrative data serves as a benchmark for expected outcomes.
References
- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Filaminast in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filaminast is a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs investigated for their anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][3] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which subsequently suppresses the inflammatory response.[3][4]
These application notes provide detailed protocols for three widely-used preclinical animal models to evaluate the potential anti-inflammatory efficacy of this compound: the Lipopolysaccharide (LPS)-Induced Acute Lung Injury model, the Ovalbumin (OVA)-Induced Allergic Asthma model, and the Cigarette Smoke (CS)-Induced COPD model.
Mechanism of Action: PDE4 Inhibition Pathway
PDE4 inhibitors exert their anti-inflammatory effects by modulating intracellular signaling pathways. Inhibition of the PDE4 enzyme prevents the breakdown of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of transcription factors like cAMP-responsive element binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and others, while increasing the production of anti-inflammatory cytokines.[3]
Caption: Mechanism of action for this compound as a PDE4 inhibitor.
Application Note 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
The LPS-induced acute lung injury (ALI) model is a well-established and highly reproducible method for studying acute pulmonary inflammation.[5] Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade characterized by the infiltration of neutrophils, release of pro-inflammatory cytokines, and pulmonary edema.[6][7] This model is ideal for the initial screening and evaluation of the acute anti-inflammatory effects of compounds like this compound.
Experimental Workflow
References
- 1. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. Animal Models of Acute Lung Injury [thoracic.org]
Application Notes and Protocols for the Laboratory Use of Filaminast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filaminast, also known as WAY-PDA 641, is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and leads to the relaxation of airway smooth muscle.[2][3] Although its clinical development was discontinued due to a narrow therapeutic window, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the role of PDE4 in inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]
These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its biochemical and cellular effects.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant PDE4 inhibitors for comparative purposes. Due to the limited publicly available data for this compound, values for other well-characterized PDE4 inhibitors are included to provide a reference range for expected potency.
Table 1: In Vitro Inhibitory Activity of this compound and Reference PDE4 Inhibitors
| Compound | Target | Assay System | IC50 |
| This compound (WAY-PDA 641) | Canine Trachealis PDE-IV | Enzyme Inhibition Assay | 0.42 µM[2] |
| Roflumilast | PDE4B | Enzyme Inhibition Assay | 0.84 nM |
| Roflumilast | PDE4D | Enzyme Inhibition Assay | 0.68 nM |
| Rolipram | Human Monocyte PDE4 | Enzyme Inhibition Assay | 313 nM[4] |
| Apremilast | LPS-stimulated Human Monocytes | TNF-α Release | 55 nM |
| RP 73401 | LPS-stimulated Human Monocytes | TNF-α Release | 6.9 nM[4] |
Disclaimer: Researchers should empirically determine the optimal concentrations of this compound for their specific assay systems.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a PDE4 inhibitor.
Caption: Mechanism of action of this compound.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 enzyme activity.
Experimental Workflow:
Caption: Workflow for a PDE4 enzyme inhibition assay.
Methodology:
-
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate (e.g., fluorescently labeled cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
This compound (dissolved in DMSO)
-
Microplate (e.g., 96-well or 384-well)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the this compound dilutions to the wells of the microplate. Include control wells with buffer and DMSO only.
-
Add the recombinant PDE4 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Release from Macrophages
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for an in vitro anti-inflammatory assay.
Methodology:
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
TNF-α ELISA kit
-
Multi-well cell culture plates
-
-
Procedure:
-
Culture macrophages according to standard protocols.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours. Include vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Ex Vivo Airway Smooth Muscle Relaxation Assay
This protocol describes a method to evaluate the bronchodilatory potential of this compound by measuring its ability to relax pre-contracted airway smooth muscle.
Methodology:
-
Materials:
-
Tracheal tissue from a suitable animal model (e.g., guinea pig)
-
Krebs-Henseleit buffer
-
Contractile agent (e.g., methacholine or histamine)
-
This compound (dissolved in DMSO)
-
Organ bath system with force transducers
-
-
Procedure:
-
Isolate the trachea and prepare tracheal rings.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction of the tracheal rings using a contractile agent (e.g., methacholine at its EC50 concentration).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Conclusion
This compound serves as a specific and potent tool for investigating the roles of PDE4 in various physiological and pathological processes. The protocols provided herein offer a framework for characterizing its inhibitory and functional activities in a laboratory setting. Due to the limited availability of comprehensive data for this compound, researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase-IV inhibition, respiratory muscle relaxation and bronchodilation by WAY-PDA-641 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Filaminast Treatment in Cell Culture
Introduction
Filaminast is a selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), an essential intracellular second messenger.[2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other cAMP-mediated signaling pathways.[4][5][6] This mechanism gives this compound potent anti-inflammatory and immunomodulatory properties, making it a compound of interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture experiments to investigate the effects of this compound. It includes detailed protocols for key assays and recommendations for data interpretation.
Mechanism of Action: The cAMP/PKA Pathway
The primary mechanism of action for this compound is the inhibition of PDE4, which prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP levels activates PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular responses such as reduced inflammation and smooth muscle relaxation.[2][8]
Caption: this compound inhibits PDE4, increasing cAMP levels and activating PKA.
Experimental Design Considerations
A robust experimental design is crucial for obtaining reliable and reproducible results.[9] Key factors to consider include cell line selection, treatment concentrations, duration of exposure, and appropriate controls.[10][11]
-
Cell Line Selection: Choose a cell line relevant to the biological question. For studying anti-inflammatory effects, immune cell lines (e.g., macrophages like RAW 264.7, or T-lymphocytes like Jurkat) are appropriate. For respiratory research, human bronchial epithelial cells (e.g., BEAS-2B) could be used.
-
Controls:
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control (cells treated with the same concentration of DMSO used for the highest drug concentration) is mandatory.
-
Untreated Control: Cells cultured in medium alone provide a baseline.
-
Positive Control: Use a well-characterized PDE4 inhibitor, such as Rolipram, to validate assay performance.[12][13]
-
-
Dose-Response and Time-Course: It is essential to determine the optimal working concentration and treatment duration.[10] Perform initial dose-response experiments across a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[11] Follow this with time-course experiments at the optimal concentration.
Caption: A typical workflow for this compound cell culture experiments.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of Adherent Cells
This protocol provides a basic guideline for maintaining adherent cell lines.
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO2.[14]
-
Changing Medium: The following day, remove the medium to eliminate residual cryoprotectant (DMSO) and add fresh, pre-warmed medium.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and rinse the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired density.
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[15]
Protocol 2: Determining IC50 with a Cell Viability (MTT) Assay
This assay determines the concentration of this compound that is cytotoxic to cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 nM to 100 µM.[11]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Quantification of Intracellular cAMP Levels
This protocol directly measures the effect of this compound on its primary target pathway.
-
Cell Plating and Treatment: Seed cells in a 24-well plate and grow to 80-90% confluency. Treat cells with various concentrations of this compound (and controls) for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Measurement: After incubation and washing steps, add the substrate solution and measure the colorimetric signal using a microplate reader.
-
Analysis: The signal is inversely proportional to the cAMP concentration in the sample. Calculate the cAMP concentration based on a standard curve.
Protocol 4: Measurement of Cytokine Secretion (Anti-inflammatory Effect)
This assay assesses a key functional outcome of this compound treatment.
-
Cell Plating and Pre-treatment: Seed immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Allow them to adhere and then pre-treat with this compound at the desired non-cytotoxic concentrations for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the culture supernatants from each well.
-
Cytokine ELISA: Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only control to determine the extent of inhibition.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Dose-Response Data for this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| Vehicle Control (DMSO) | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 3.9 |
| 1 | 95.5 ± 4.2 |
| 10 | 88.1 ± 6.3 |
| 50 | 52.3 ± 5.8 |
| 100 | 25.4 ± 3.1 |
| Calculated IC50 | ~55 µM |
Table 2: Example Data on Intracellular cAMP Levels
| Treatment | Intracellular cAMP (pmol/mL) (Mean ± SD) |
|---|---|
| Untreated Control | 1.5 ± 0.3 |
| Vehicle Control (DMSO) | 1.6 ± 0.4 |
| This compound (1 µM) | 8.9 ± 1.1 |
| This compound (10 µM) | 25.4 ± 2.7 |
| Rolipram (10 µM) | 22.1 ± 2.5 |
Table 3: Example Data on Inhibition of LPS-Induced TNF-α Secretion
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) |
|---|---|
| Untreated Control | < 10 |
| LPS (100 ng/mL) | 1250 ± 110 |
| LPS + Vehicle | 1235 ± 98 |
| LPS + this compound (1 µM) | 680 ± 75 |
| LPS + this compound (10 µM) | 250 ± 45 |
Caption: Iterative process for optimizing this compound concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay of PI3K and cAMP/PKA signaling, and rapamycin-hypersensitivity in TGFbeta1 enhancement of FSH-stimulated steroidogenesis in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. progeriaresearch.org [progeriaresearch.org]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring cAMP Levels after Filaminast Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to treatment with Filaminast, a potent phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] This document includes an overview of the signaling pathway, detailed experimental protocols for a common assay method, and guidance on data presentation.
Introduction
This compound (WAY-PDA 641) is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][3] PDE4 is an enzyme responsible for the degradation of cyclic AMP (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Understanding the dose-dependent effect of this compound on cAMP levels is critical for characterizing its pharmacological activity and downstream cellular consequences.
Signaling Pathway of this compound Action
The mechanism by which this compound increases intracellular cAMP levels is depicted in the following signaling pathway diagram. An external stimulus activates G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP. This compound inhibits PDE4, preventing the breakdown of cAMP to AMP, thereby increasing intracellular cAMP concentrations and potentiating downstream signaling.
Caption: Signaling pathway of this compound-mediated cAMP elevation.
Data Presentation
Quantitative data from cAMP measurement assays should be organized to clearly demonstrate the dose-response relationship of this compound. The following tables provide templates for presenting raw data and calculated pharmacological parameters.
Table 1: Raw Luminescence Data from a cAMP-Glo™ Assay
| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. |
| 0 (Vehicle) | 850,234 | 845,678 | 855,112 | 850,341 | 4,721 |
| 0.01 | 798,456 | 801,234 | 795,890 | 798,527 | 2,672 |
| 0.1 | 654,321 | 660,987 | 657,753 | 657,687 | 3,333 |
| 0.42 | 430,123 | 425,678 | 435,901 | 430,567 | 5,134 |
| 1 | 210,987 | 215,432 | 208,765 | 211,728 | 3,389 |
| 10 | 50,123 | 52,345 | 49,876 | 50,781 | 1,334 |
| 100 | 10,567 | 11,098 | 10,876 | 10,847 | 266 |
RLU: Relative Light Units
Table 2: Calculated cAMP Concentrations and IC50 Value
| This compound (µM) | Mean (RLU) | cAMP (nM) | % Inhibition |
| 0 (Vehicle) | 850,341 | 0.1 | 0 |
| 0.01 | 798,527 | 0.5 | 6.1 |
| 0.1 | 657,687 | 2.5 | 22.7 |
| 0.42 | 430,567 | 10.2 | 49.4 |
| 1 | 211,728 | 25.8 | 75.1 |
| 10 | 50,781 | 85.3 | 94.0 |
| 100 | 10,847 | >100 | 98.7 |
| IC50 (µM) | \multicolumn{3}{c | }{~0.42 } |
Note: The relationship between RLU and cAMP concentration is inverse in the cAMP-Glo™ assay.[5] The IC50 value for this compound with canine trachealis PDE-IV is reported to be 0.42 µM.[3][6]
Experimental Protocols
A variety of methods are available for measuring intracellular cAMP levels, including TR-FRET, FRET, ELISA, and bioluminescent assays.[5][7][8][9][10][11][12][13][14] The following protocol details the use of a commercially available bioluminescent assay, such as the Promega cAMP-Glo™ Assay, which is a common and robust method.
Experimental Workflow: cAMP-Glo™ Assay
Caption: Workflow for the cAMP-Glo™ Assay.
Detailed Methodology: cAMP-Glo™ Assay
This protocol is adapted from the general principles of the Promega cAMP-Glo™ Assay.[5] Users should always refer to the specific manufacturer's instructions for the kit they are using.
1. Materials:
-
Cells capable of producing cAMP (e.g., HEK293 cells expressing a relevant GPCR)
-
Cell culture medium and supplements
-
White, opaque 96-well assay plates
-
This compound
-
DMSO (for dissolving this compound)
-
cAMP-Glo™ Assay Kit (or equivalent)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in an appropriate buffer or cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound solutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes (or an optimized time).
4. cAMP Measurement:
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.
-
Add the cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.
-
Add the cAMP-Glo™ Detection Solution, which contains Protein Kinase A.
-
Incubate for 20 minutes at room temperature. During this time, the amount of ATP consumed by PKA is inversely proportional to the amount of cAMP present.
-
Add the Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The resulting luminescent signal is inversely proportional to the concentration of cAMP in the sample.
6. Data Analysis:
-
Subtract the average background luminescence (wells with no cells) from all experimental wells.
-
Plot the luminescence values against the logarithm of the this compound concentration.
-
Use a sigmoidal dose-response curve fit to determine the IC50 value of this compound. The IC50 is the concentration of this compound that produces 50% of the maximum response.
Conclusion
This application note provides a framework for the accurate and reproducible measurement of intracellular cAMP levels following treatment with the PDE4 inhibitor this compound. The provided protocols and data presentation guidelines are intended to assist researchers in the pharmacological characterization of this and similar compounds. Adherence to detailed and consistent experimental procedures is crucial for obtaining high-quality, reliable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screen Quest™ TR-FRET No Wash cAMP Assay Kit | AAT Bioquest [aatbio.com]
- 8. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 11. tr-FRET Assays | AAT Bioquest [aatbio.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bioauxilium.com [bioauxilium.com]
- 14. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Investigating Cytokine Inhibition with Filaminast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filaminast is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn downregulates the production of pro-inflammatory cytokines.[1][2] These application notes provide a comprehensive guide to utilizing this compound and other selective PDE4 inhibitors for studying cytokine inhibition in both in vitro and in vivo models. While the development of this compound was discontinued due to a lack of efficacy, the principles and protocols outlined here are applicable to the broader class of PDE4 inhibitors.[3]
Mechanism of Action: PDE4 Inhibition and Cytokine Suppression
The primary mechanism of action for this compound and other PDE4 inhibitors is the elevation of intracellular cAMP levels.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). Activated CREB can modulate gene expression, leading to a decrease in the transcription of pro-inflammatory cytokine genes.
Key cytokines inhibited by PDE4 inhibitors include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1][4][5] These cytokines play a pivotal role in the pathogenesis of numerous inflammatory diseases. By inhibiting their production, PDE4 inhibitors can effectively suppress the inflammatory response.
References
- 1. The PDE4 Inhibitor Tanimilast Blunts Proinflammatory Dendritic Cell Activation by SARS-CoV-2 ssRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infliximab induces downregulation of the IL-12/IL-23 axis in 6-sulfo-LacNac (slan)+ dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Filaminast solubility issues in vitro
Welcome to the technical support center for Filaminast. This resource is designed for researchers, scientists, and drug development professionals to address common in vitro solubility challenges. Here you will find frequently asked questions and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] As an inhibitor of PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3] This mechanism gives it potential for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] However, its development was discontinued after Phase II trials due to a narrow therapeutic window.[2]
Q2: What are the basic properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141184-34-1 | [2][4] |
| Molecular Formula | C15H20N2O4 | [2] |
| Molar Mass | 292.335 g/mol | [2] |
| Synonyms | WAY-PDA 641 | [2][5] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[6] It is a common practice for dissolving hydrophobic compounds for use in biological assays.[7]
Q4: My this compound powder is difficult to dissolve in DMSO. What should I do?
If you encounter difficulty dissolving this compound, sonication is recommended to aid solubilization.[6] Gently warming the solution may also help, but care should be taken to avoid degradation. Always ensure the solution is clear and free of particulates before use.
Q5: How should I store this compound powder and its stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to one year.[6] Repeated freeze-thaw cycles should be avoided to prevent compound precipitation and degradation.[8]
Q6: What is the maximum concentration of DMSO that can be used in cell-based assays?
The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of less than 1%, and ideally ≤0.5%, is recommended to avoid solvent-induced artifacts or cytotoxicity.[8] It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (assay buffer with the same final DMSO concentration) in all experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of this compound precipitating when diluted from a DMSO stock into an aqueous assay buffer.
Problem: Precipitate forms after diluting this compound stock solution into my aqueous assay buffer.
This is a frequent issue for poorly soluble compounds, as the dramatic change in solvent polarity from organic (DMSO) to aqueous causes the compound to "crash out" of solution.[8]
Initial Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Solutions
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. The compound may be exceeding its solubility limit in the aqueous buffer.
-
Optimize Co-Solvent (DMSO) Concentration: While high DMSO concentrations can be toxic, sometimes a slight increase is necessary to maintain solubility. For example, increasing the final DMSO concentration from 0.1% to 0.5% might be effective. Always verify the new concentration is not detrimental to your assay system.[8]
-
Modify Assay Buffer:
-
pH Adjustment: The solubility of a compound can be pH-dependent.[9] If your experimental design allows, try adjusting the pH of your assay buffer.
-
Incorporate Surfactants or Excipients: Low concentrations of non-ionic surfactants can act as wetting agents or form micelles to improve the solubility of hydrophobic compounds.[10]
-
| Additive | Typical Starting Concentration | Notes |
| Tween® 20 / Polysorbate 20 | 0.01% - 0.1% (v/v) | Commonly used non-ionic surfactant.[9] |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | A non-ionic copolymer, often used to reduce cell shear stress and improve solubility. |
| PEG 300 / PEG 400 | 1% - 5% (v/v) | Polyethylene glycols are common co-solvents used to enhance solubility.[11] |
Note: Always test additives for compatibility with your specific assay, as they can interfere with cellular processes or detection methods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh out 2.92 mg of this compound powder (Molar Mass = 292.335 g/mol ).
-
Solubilization: Add 1 mL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously. If particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[6]
Protocol 2: General Workflow for Dilution into Aqueous Buffer
The following diagram illustrates a best-practice workflow for preparing working solutions.
Caption: Experimental workflow for preparing this compound.
Detailed Steps for Dilution:
-
Rapidly thaw the DMSO stock solution.
-
Prepare any necessary intermediate dilutions in 100% DMSO.
-
Pre-warm the final aqueous assay buffer to the temperature of the experiment.
-
While vigorously vortexing the aqueous buffer, add the small volume of DMSO stock drop-by-drop directly into the liquid (not down the side of the tube). This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitate. Use the solution immediately.
Mechanism of Action: PDE4 Inhibition
This compound exerts its biological effects by inhibiting the PDE4 enzyme. This action increases the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This pathway is critical in modulating inflammatory responses.[3]
Caption: Signaling pathway of PDE4 inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H20N2O4 | CID 9578243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Filaminast for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Filaminast in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WAY-PDA 641) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger, by inhibiting the PDE4 enzyme. This leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation and smooth muscle relaxation.[2][3]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 of 0.42 µM for canine trachealis PDE-IV in enzymatic assays.[1][4] It is important to note that IC50 values can vary depending on the assay conditions, including the specific PDE4 isoform and the substrate concentration. For cell-based assays, the optimal concentration will need to be determined empirically.
Q3: What are the common applications of this compound in cell-based assays?
Given its mechanism of action, this compound is primarily used in cell-based assays to investigate:
-
Anti-inflammatory responses: By increasing cAMP levels, PDE4 inhibitors can suppress the production of pro-inflammatory cytokines and chemokines.[5][6][7]
-
cAMP signaling pathways: It is used to study the downstream effects of elevated cAMP, such as gene transcription and protein phosphorylation.
-
Smooth muscle relaxation: In relevant cell types, it can be used to study pathways involved in smooth muscle cell relaxation.
Q4: What concentration range of this compound should I start with for my cell-based assay?
A good starting point for a dose-response experiment is to use a concentration range that brackets the reported enzymatic IC50 value. A typical starting range could be from 0.01 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the EC50 for your specific cellular endpoint.
Q5: What is the first experiment I should perform when using this compound?
Before evaluating the biological activity of this compound, it is essential to determine its cytotoxicity in your specific cell line. This will establish a non-toxic concentration range for your subsequent experiments. A standard cytotoxicity assay, such as the MTT or LDH assay, should be performed.
Troubleshooting Guides
Issue 1: High background or no response in my cAMP assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate cell density | Optimize cell seeding density. Too few cells will result in a weak signal, while too many can lead to rapid depletion of nutrients and cell death. |
| Assay timing is not optimal | Perform a time-course experiment to determine the optimal incubation time for cAMP accumulation after this compound treatment. The peak response can vary between cell types. |
| Low endogenous cAMP levels | Consider stimulating the cells with an adenylyl cyclase activator like forskolin to increase basal cAMP levels before adding this compound. This can amplify the signal window. |
| Incorrect assay buffer | Ensure the assay buffer is at the recommended temperature and pH. Some assay kits have specific buffer requirements.[8] |
| Reagent degradation | Ensure all assay components, especially cAMP standards and detection reagents, are stored correctly and have not expired.[8][9] |
Issue 2: Inconsistent results or high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. |
| Solvent effects | This compound is likely dissolved in an organic solvent like DMSO. Ensure the final solvent concentration is consistent across all wells, including controls, and is below a cytotoxic level (typically <0.5%).[1][10][11][12][13] Perform a solvent toxicity control experiment. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Improper mixing of reagents | Gently mix all reagents thoroughly before and after adding them to the wells. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | High concentrations of any compound can lead to non-specific effects. Stick to the optimal, non-toxic concentration range determined from your dose-response and cytotoxicity assays. |
| Off-target pharmacology | While this compound is a selective PDE4 inhibitor, at high concentrations, it may interact with other cellular targets. Consider using another PDE4 inhibitor with a different chemical scaffold (e.g., Rolipram) as a control to confirm that the observed effect is due to PDE4 inhibition. |
| Interaction with media components | Components in the cell culture media, such as serum, can sometimes interact with the compound. Consider reducing the serum concentration during the assay if possible, but be mindful of cell health. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
HEK293 cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete media. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic compound).
-
Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.
Protocol 2: Measuring Inhibition of LPS-Induced TNF-α Production
This protocol outlines a method to assess the anti-inflammatory effect of this compound in a human monocyte cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in RPMI-1640.
-
Add the this compound dilutions to the differentiated THP-1 cells and incubate for 1 hour at 37°C.
-
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the vehicle control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H20N2O4 | [2][10] |
| Molecular Weight | 292.33 g/mol | [2][10][14] |
| Synonyms | WAY-PDA 641, PDA-641 | [1][3][4][14] |
| Target | Phosphodiesterase 4 (PDE4) | [2][3] |
Table 2: Example Data for this compound Cytotoxicity in HEK293 Cells (Hypothetical)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.8 | 97.5 ± 5.5 |
| 1 | 95.2 ± 5.1 | 92.1 ± 6.3 |
| 10 | 88.4 ± 6.2 | 75.3 ± 7.2 |
| 50 | 52.1 ± 7.5 | 30.8 ± 8.1 |
| 100 | 15.3 ± 4.3 | 5.2 ± 2.1 |
| IC50 (µM) | ~55 | ~35 |
Note: This is hypothetical data and should be determined experimentally for your specific cell line and conditions.
Visualizations
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: General workflow for optimizing this compound in cell-based assays.
Caption: A logical troubleshooting workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. promega.com [promega.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C15H20N2O4 | CID 9578243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nausea and Vomiting Associated with PDE4 Inhibitors in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing nausea and vomiting induced by phosphodiesterase 4 (PDE4) inhibitors in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do PDE4 inhibitors cause nausea and vomiting?
A1: PDE4 inhibitors are understood to induce emesis primarily through a central noradrenergic pathway.[1][2][3][4] By inhibiting PDE4, intracellular cyclic AMP (cAMP) levels increase within central noradrenergic terminals. This mimics the pharmacological action of α2-adrenoceptor antagonists, leading to the activation of the emetic reflex.[1][3][4]
Q2: Which animal model is most appropriate for studying PDE4 inhibitor-induced emesis?
A2: The ferret is considered the gold-standard model for studying emesis because it possesses a vomiting reflex similar to humans.[1][4] Rodents, such as rats and mice, lack an emetic reflex and are therefore used to study surrogate markers of nausea and emesis.[1][4]
Q3: What are the surrogate markers for nausea and vomiting in rodents?
A3: The most common surrogate markers in rodents are:
-
Reversal of α2-adrenoceptor agonist-induced anesthesia: PDE4 inhibitors can dose-dependently decrease the duration of anesthesia induced by α2-adrenoceptor agonists like xylazine (in combination with ketamine).[3][5] This effect is considered a reliable correlate of the emetic potential of these compounds.[5]
-
Pica: This is the behavior of consuming non-nutritive substances, such as kaolin clay. An increase in kaolin consumption is often used as an indicator of nausea-like states in rats and mice.
-
Conditioned Taste Aversion (CTA): This is a behavioral paradigm where an animal learns to avoid a novel taste that has been paired with a noxious stimulus, such as a nausea-inducing agent.
-
Hypothermia: Treatment with pan-PDE4 inhibitors has been shown to induce hypothermia in mice, which is considered another potential correlate of nausea.
Q4: Are there specific PDE4 subtypes associated with nausea and vomiting?
A4: Research suggests that the inhibition of the PDE4D isoform is particularly linked to the emetic side effects of these drugs.
Troubleshooting Guides
Issue 1: Excessive emesis observed in ferrets, confounding experimental results.
Possible Cause: The dose of the PDE4 inhibitor is too high, or the specific inhibitor has a high emetic potential.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the lowest effective dose with an acceptable emetic profile.
-
Co-administration with an α2-adrenoceptor agonist: Pre-treatment with an α2-adrenoceptor agonist, such as clonidine, can significantly reduce or prevent emesis induced by PDE4 inhibitors.[3][4][6]
-
Consider an alternative PDE4 inhibitor: Different PDE4 inhibitors have varying emetic potencies.[1] If feasible, switching to an inhibitor with a known lower emetic potential may be beneficial.
Issue 2: Difficulty in reliably measuring nausea-like behavior in rodents.
Possible Cause: The chosen surrogate marker may not be sensitive enough, or the experimental protocol may need optimization.
Troubleshooting Steps:
-
Optimize the Anesthesia Reversal Assay:
-
Refine the Pica Assay:
-
Acclimatize animals to the presence of kaolin before the experiment.
-
Ensure kaolin and food are presented in a way that minimizes spillage and allows for accurate measurement of consumption.
-
Be aware that high doses of some emetic agents can suppress all intake, including kaolin, leading to false negatives.
-
-
Utilize a multi-assay approach: Combining data from two or more surrogate markers (e.g., anesthesia reversal and pica) can provide a more robust assessment of the emetic potential of a compound.
Quantitative Data Summary
Table 1: Emetic Potential of Various PDE4 Inhibitors in Ferrets
| PDE4 Inhibitor | Route of Administration | Dose Range | Observed Emetic Episodes (Mean ± SEM) | Reference |
| R-rolipram | s.c. | 0.1 - 1 mg/kg | Dose-dependent increase | [3] |
| CT-2450 | s.c. | 3 - 30 mg/kg | No significant emesis | [3] |
| PMNPQ | s.c. | 0.1 - 1 mg/kg | Dose-dependent increase | [3] |
| Morphine | s.c. | 0.3 mg/kg | 11.8 ± 2.1 | [9] |
Table 2: Efficacy of Anti-Emetic Agents Against PDE4 Inhibitor-Induced Emesis in Ferrets
| PDE4 Inhibitor | Anti-Emetic Agent | Dose of Anti-Emetic | % Reduction in Emetic Episodes | Reference |
| R-rolipram, CT-2450, PMNPQ | Clonidine | 250 µg/kg s.c. | Protection against emesis | [3] |
| Morphine | Ondansetron | 3 mg/kg i.v. | 47% | [9] |
| Morphine | Ondansetron | 10 mg/kg i.v. | 70% | [9] |
| Morphine | Metoclopramide | 3 mg/kg i.v. | 48% | [9] |
| Morphine | Metoclopramide | 10 mg/kg i.v. | 82% | [9] |
| Morphine | Droperidol | 3 mg/kg i.v. | 84% | [9] |
Table 3: Effect of PDE4 Inhibitors on Xylazine/Ketamine-Induced Anesthesia in Rats
| PDE4 Inhibitor | Route of Administration | Dose Range | Effect on Anesthesia Duration | Reference |
| PMNPQ | s.c. | 0.01 - 3 mg/kg | Dose-dependent reduction | [5][10] |
| R-rolipram | s.c. | Not specified | Reduction | [3] |
| S-rolipram | s.c. | Not specified | Reduction | [3] |
Detailed Experimental Protocols
Protocol 1: Anesthesia Reversal Assay in Rats
This protocol assesses the potential of a test compound to reverse anesthesia induced by a combination of xylazine and ketamine, as a surrogate for emetic potential.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ketamine hydrochloride (100 mg/mL)
-
Xylazine hydrochloride (20 mg/mL)
-
Test PDE4 inhibitor
-
Vehicle control
-
Sterile saline
-
Heating pad
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least 3-5 days before the experiment.
-
Anesthetic Preparation: Prepare a fresh solution of ketamine and xylazine. A common dosage is 70-90 mg/kg ketamine and 10 mg/kg xylazine, administered intraperitoneally (IP).
-
Induction of Anesthesia: Administer the ketamine/xylazine mixture IP to the rats.
-
Confirmation of Anesthesia: Confirm the loss of the righting reflex. The animal is considered anesthetized when it does not attempt to right itself when placed on its back.
-
Test Compound Administration: Once the animal is fully anesthetized (typically 5-10 minutes after induction), administer the test PDE4 inhibitor or vehicle control via the desired route (e.g., subcutaneous, oral gavage).
-
Monitoring: Place the animal on a heating pad to maintain body temperature. Continuously monitor the animal for the return of the righting reflex. The time from the administration of the test compound to the first instance of the animal successfully righting itself is recorded as the duration of anesthesia.
-
Data Analysis: Compare the duration of anesthesia between the vehicle-treated group and the groups treated with the PDE4 inhibitor. A significant reduction in anesthesia duration suggests emetic potential.
Protocol 2: Pica Behavior Assay in Mice
This protocol measures the consumption of a non-nutritive substance (kaolin) as an indicator of a nausea-like state.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Standard rodent chow
-
Kaolin pellets
-
Test PDE4 inhibitor
-
Vehicle control
-
Cages with wire mesh floors
Procedure:
-
Acclimatization and Baseline Measurement:
-
House mice individually in cages with wire mesh floors to allow for the separation of spilled food and kaolin from feces.
-
Provide ad libitum access to water, standard chow, and kaolin pellets for 3-4 days to allow for acclimatization and to establish a baseline of kaolin consumption.
-
Measure the amount of kaolin and food consumed daily.
-
-
Test Compound Administration: On the test day, administer the test PDE4 inhibitor or vehicle control via the desired route.
-
Measurement of Consumption: Over the next 24-48 hours, measure the amount of kaolin and food consumed at regular intervals (e.g., every 12 or 24 hours).
-
Data Analysis:
-
Calculate the amount of kaolin consumed by subtracting the final weight of the kaolin pellets from the initial weight.
-
Compare the kaolin consumption between the vehicle-treated and PDE4 inhibitor-treated groups. A significant increase in kaolin consumption in the treated group is indicative of pica.
-
It is also important to analyze food intake, as a general decrease in appetite can occur.
-
Visualizations
Caption: Signaling pathway of PDE4 inhibitor-induced emesis.
Caption: Experimental workflow for assessing PDE4 inhibitor-induced emesis.
References
- 1. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 5. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xylazine-ketamine-induced anesthesia in rats and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. campusvet.wsu.edu [campusvet.wsu.edu]
- 9. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the emetic potential of PDE4 inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Filaminast stability in different experimental buffers
Disclaimer: Publicly available stability data for Filaminast is limited. This technical support center provides guidance based on general principles of small molecule stability and pharmaceutical formulation. The quantitative data presented is illustrative and should not be considered as experimentally verified results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of a small molecule like this compound in a solution is primarily influenced by pH, buffer composition, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these factors to prevent degradation and ensure the integrity of the compound during experimental use and storage.
Q2: Which buffers are recommended for working with this compound?
A2: While specific data for this compound is not available, common buffers used for small molecule drugs in a physiologically relevant pH range (6.0-7.5) include phosphate, citrate, and acetate buffers.[1] The choice of buffer depends on the desired pH and potential interactions with the molecule. It is advisable to perform a buffer screening study to determine the optimal buffer system for your specific application.
Q3: How does pH affect the stability of this compound?
A3: The pH of a solution can significantly impact the stability of a small molecule by influencing its susceptibility to hydrolysis and other degradation pathways. For many compounds, a neutral to slightly acidic pH is often optimal. Extreme pH conditions (highly acidic or alkaline) can accelerate degradation. A pH-rate profile study is recommended to identify the pH of maximum stability for this compound.
Q4: What are the typical degradation pathways for a molecule like this compound?
A4: Small molecules like this compound can degrade through several pathways, including:
-
Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[2]
Forced degradation studies are essential to identify the specific degradation pathways for this compound.[3][4]
Q5: How should I store my this compound stock solutions?
A5: Based on general best practices, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in foil.
Troubleshooting Guides
Issue 1: I am observing a loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation in experimental buffer | Verify the pH of your buffer. Perform a short-term stability study by incubating this compound in your experimental buffer and analyzing its purity over time using HPLC. Consider switching to a different buffer system (see Table 1). |
| Repeated freeze-thaw cycles of stock solution | Prepare fresh aliquots of your this compound stock solution for each experiment. Avoid using a stock solution that has been frozen and thawed multiple times. |
| Photodegradation | Protect your solutions from light at all stages of the experiment. Use amber tubes and minimize exposure to ambient light. |
| Oxidation | If your buffer contains components that can promote oxidation, consider degassing the buffer or adding a suitable antioxidant (with proper validation). |
Issue 2: I see precipitates forming in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Poor solubility at the working concentration | Determine the solubility of this compound in your chosen buffer. You may need to lower the concentration or add a co-solvent (e.g., DMSO, ethanol), ensuring the co-solvent is compatible with your experimental system. |
| pH-dependent solubility | The pH of your buffer may be outside the optimal range for this compound's solubility. Test the solubility at different pH values. |
| Compound degradation leading to insoluble products | Analyze the precipitate to determine if it is the parent compound or a degradation product. If it is a degradant, refer to the troubleshooting steps for loss of activity. |
Data Summaries
Table 1: Illustrative Stability of this compound in Different Buffers at 25°C
| Buffer System (50 mM) | pH | % Remaining this compound after 24 hours |
| Sodium Phosphate | 7.4 | 98.5% |
| Sodium Phosphate | 6.5 | 99.1% |
| Sodium Citrate | 6.0 | 97.8% |
| Tris-HCl | 7.5 | 96.2% |
| Sodium Acetate | 5.0 | 94.5% |
Table 2: Illustrative pH-Dependent Stability of this compound at 40°C
| pH | % Remaining this compound after 72 hours |
| 3.0 | 75.2% |
| 4.0 | 88.6% |
| 5.0 | 92.3% |
| 6.0 | 96.8% |
| 7.0 | 95.1% |
| 8.0 | 89.4% |
| 9.0 | 80.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute samples from the stability studies to a final concentration of approximately 50 µg/mL in the mobile phase.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Workflow for Determining the pH-Rate Profile of this compound.
Caption: Troubleshooting Guide for this compound Precipitation Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Preventing Protein Degradation During Experiments
Disclaimer: Initial searches indicate that Filaminast is a small molecule phosphodiesterase 4 (PDE4) inhibitor, not a protein. This guide will therefore address the broader, critical challenge of preventing protein degradation during experiments, a common concern for researchers working with various protein targets. The principles and protocols outlined here are widely applicable for maintaining the integrity of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: My protein of interest is consistently showing lower molecular weight bands on my Western blot. What is the likely cause?
This is a classic sign of protein degradation. Proteases, enzymes that break down proteins, are likely active in your sample.[1][2][3][4] These can be released from cellular compartments during lysis and can quickly degrade your target protein.[1][5] To confirm this, you can compare a freshly prepared lysate to one that has been incubated at room temperature or 37°C for a period; increased lower molecular weight bands in the incubated sample would suggest proteolytic activity.[1]
Q2: What are the most critical first steps to prevent protein degradation upon cell lysis?
The two most critical steps are:
-
Work quickly and on ice: Low temperatures slow down the activity of most proteases.[5][6][7][8] Always keep your samples, buffers, and lysates on ice or at 4°C throughout the entire extraction process.
-
Use protease inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer right before use.[1][5][7] This will inactivate a wide range of proteases released during cell lysis.
Q3: There are many types of protease inhibitors. How do I choose the right one?
Proteases are categorized into different classes (serine, cysteine, aspartic, and metalloproteinases) based on their active site.[5] For general protein extraction, a pre-made commercial cocktail is usually the most effective and convenient choice as it contains inhibitors against multiple classes.[1][7] If you know that a specific class of protease is particularly problematic for your protein, you can add specific inhibitors.
Troubleshooting Guides
Issue: Unexpected Cleavage or Multiple Bands
If you observe multiple bands or bands at unexpected molecular weights, it could be due to protein degradation.[2][4]
Troubleshooting Steps:
-
Verify Sample Freshness: Use freshly prepared lysates whenever possible. The age of a lysate can lead to increased protein degradation.[1] Avoid repeated freeze-thaw cycles of your samples, as this can damage proteins and reduce stability.[3][9]
-
Optimize Inhibitor Cocktail: Ensure your protease inhibitor cocktail is fresh and used at the recommended concentration. Consider adding specific inhibitors if you suspect a particular protease class is responsible. For example, if you suspect metalloproteinase activity, adding EDTA or 1,10-phenanthroline can be effective.[5][10]
-
Evaluate Lysis Buffer: The pH and ionic strength of your lysis buffer can impact protein stability.[8][11] Ensure your buffer's pH is appropriate for your protein of interest and that it has sufficient buffering capacity.[5]
Issue: Loss of Protein Signal Over Time
If the signal for your protein of interest diminishes in stored samples, this indicates ongoing degradation.
Troubleshooting Steps:
-
Proper Aliquoting and Storage: Aliquot your protein samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[3][8] Store them at -80°C for long-term stability.
-
Inclusion of Stabilizing Agents: For particularly sensitive proteins, consider adding stabilizing agents to your storage buffer. Glycerol (at 10-50%) is commonly used to prevent damage during freezing and thawing.[8][9][11][12] Other osmolytes like sucrose can also enhance protein stability.[11][12][13]
-
Check for Contamination: Microbial contamination can introduce proteases. Ensure sterile technique when preparing buffers and handling samples. The addition of antibacterial agents like sodium azide can inhibit bacterial growth in short-term storage, but be aware that it can inhibit horseradish peroxidase (HRP) activity.[2][9]
Data Summary Tables
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor Class | Example Inhibitors | Target Proteases | Typical Working Concentration |
| Serine Protease Inhibitors | PMSF, Aprotinin, Leupeptin | Trypsin, Chymotrypsin, Plasmin | 1-2 mM (PMSF), 1-2 µg/mL (Aprotinin), 1 µg/mL (Leupeptin) |
| Cysteine Protease Inhibitors | E-64, Iodoacetamide | Papain, Cathepsins | 1-10 µM (E-64), 1-5 mM (Iodoacetamide) |
| Aspartic Protease Inhibitors | Pepstatin A | Pepsin, Renin, Cathepsin D | 1 µM |
| Metalloproteinase Inhibitors | EDTA, EGTA, 1,10-Phenanthroline | Thermolysin, Collagenases (MMPs) | 1-5 mM |
Note: Concentrations can vary based on the specific application and cell/tissue type. Commercial cocktails provide optimized concentrations of multiple inhibitors.
Table 2: Common Protein Stabilizing Agents
| Stabilizing Agent | Mechanism of Action | Typical Working Concentration |
| Glycerol | Acts as an osmolyte, favoring the compact, folded state of the protein and preventing ice crystal formation during freezing.[9][12] | 10-50% (v/v) |
| Sucrose/Trehalose | Excludes from the protein surface, promoting a more compact and stable structure.[12][13] | 0.25-1 M |
| Bovine Serum Albumin (BSA) | Can act as a "sacrificial" protein to prevent the loss of the target protein due to non-specific adsorption to surfaces. | 0.1-1 mg/mL |
| Reducing Agents (DTT, β-ME) | Prevent oxidation of cysteine residues and subsequent aggregation.[11] | 1-5 mM |
Experimental Protocols
Protocol 1: Cell Lysis with Protease and Phosphatase Inhibitors
This protocol describes the preparation of a whole-cell extract from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other appropriate lysis buffer)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge refrigerated to 4°C
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Just before use, prepare the complete lysis buffer. For every 1 mL of lysis buffer, add 10 µL of 100X Protease Inhibitor Cocktail and 10 µL of 100X Phosphatase Inhibitor Cocktail. Mix gently by inverting.
-
Add the complete, ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration (e.g., using a Bradford or BCA assay).
-
For immediate use, keep the lysate on ice. For long-term storage, add glycerol to a final concentration of 20%, aliquot into single-use volumes, flash-freeze, and store at -80°C.
Visualizations
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 10. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Filaminast: A Technical Guide to Interpreting Unexpected Experimental Results
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected results in experiments involving Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor. While the development of this compound was discontinued due to a narrow therapeutic window, its utility as a research tool for studying the PDE4 enzyme and its downstream signaling pathways remains significant.[1] This guide offers a structured question-and-answer format to address common and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address potential discrepancies and unexpected findings that may arise during your research with this compound.
Question 1: Why am I observing a weaker than expected anti-inflammatory effect of this compound in my cell-based assay?
Possible Explanations and Troubleshooting Steps:
-
Cell-Type Specificity of PDE4 Isoforms: The anti-inflammatory effects of PDE4 inhibitors are closely linked to the inhibition of specific PDE4 isoforms, particularly PDE4A and PDE4B, which are prominently expressed in immune and inflammatory cells.[1] Different cell lines and primary cells express varying ratios of the four PDE4 isoforms (A, B, C, and D). Your cell type of interest may predominantly express a PDE4 isoform that is less sensitive to this compound.
-
Troubleshooting:
-
Confirm PDE4 Isoform Expression: Perform qPCR or Western blotting to determine the relative expression levels of PDE4A, PDE4B, PDE4C, and PDE4D in your experimental cell line.
-
Consult Isoform-Selectivity Data: Compare your findings with published data on the isoform selectivity of this compound or similar PDE4 inhibitors.
-
-
-
Compound Stability and Handling: Like many small molecules, this compound's stability in solution can be affected by factors such as pH, temperature, and solvent.[2][3] Degradation of the compound will lead to a reduction in its effective concentration.
-
Troubleshooting:
-
Freshly Prepare Solutions: Always prepare this compound solutions fresh for each experiment from a validated powder stock.
-
Proper Storage: Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
Validate Solvent Compatibility: Ensure the solvent used (e.g., DMSO) is compatible with your assay and does not exceed a final concentration that could induce cellular stress or toxicity.
-
-
-
Assay Conditions: The kinetics of TNF-α release and other inflammatory responses can vary. For instance, complete inhibition of TNF-α by PDE4 inhibitors in whole blood assays may require longer incubation times (e.g., 24 hours) with LPS stimulation.[4]
-
Troubleshooting:
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal stimulation and treatment duration for your specific assay and cell type.
-
-
Question 2: I'm observing significant cell toxicity or off-target effects at concentrations where I expect to see specific PDE4 inhibition. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Narrow Therapeutic Window: this compound, like other early PDE4 inhibitors, was noted for its narrow therapeutic window, with side effects such as nausea and vomiting observed in clinical trials.[1] This suggests that the concentrations required for therapeutic efficacy may be close to those that cause off-target effects or cellular toxicity.
-
Troubleshooting:
-
Detailed Dose-Response Curve: Perform a comprehensive dose-response analysis to carefully determine the concentration range for specific PDE4 inhibition versus cytotoxicity. Utilize a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay.
-
Use a Positive Control: Include a well-characterized, second-generation PDE4 inhibitor (e.g., Roflumilast) with a known therapeutic window as a comparator.
-
-
-
Inhibition of Different PDE4 Conformations: PDE4 enzymes can exist in two conformations: a low-affinity and a high-affinity rolipram-binding state. Inhibition of the high-affinity conformation has been linked to some of the side effects of PDE4 inhibitors.[5] The balance of these conformations can differ between cell types, potentially leading to unexpected effects in some cells (e.g., cortical neurons) compared to others (e.g., T-lymphocytes).[5]
-
Troubleshooting:
-
Review Literature for Your Cell Type: Investigate existing literature for studies on PDE4 inhibitor effects in your specific cell type to understand the expected conformational state of PDE4.
-
-
Question 3: My Western blot results for downstream signaling molecules (e.g., p-CREB) are inconsistent or do not correlate with the expected increase in cAMP.
Possible Explanations and Troubleshooting Steps:
-
Transient Signaling Events: The phosphorylation of CREB (cAMP response element-binding protein) and other downstream effectors of the cAMP/PKA pathway can be transient. The timing of cell lysis after treatment is critical.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment where cells are treated with this compound for various durations before lysis to identify the peak of p-CREB expression.
-
-
-
Cross-talk with Other Signaling Pathways: Cellular signaling is a complex network. The cAMP pathway can interact with other pathways, such as the MAPK/ERK and NF-κB pathways, which can also influence CREB activation and the expression of inflammatory mediators.[6][7]
-
Troubleshooting:
-
Inhibit Parallel Pathways: Use specific inhibitors for other relevant pathways to dissect the specific contribution of the cAMP/PKA pathway to your observed effects.
-
Measure Multiple Downstream Targets: Analyze the activation state of key proteins in related pathways (e.g., p-ERK, IκBα) to get a broader picture of the signaling landscape.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for PDE4 inhibitors to aid in experimental design and data interpretation.
Table 1: Inhibitory Potency (IC50) of Select PDE4 Inhibitors against Different PDE4 Isoforms
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [8] |
| Apremilast | - | - | - | - | - |
| Crisaborole | - | - | - | - | - |
| Compound 22 | - | 13 (PDE4B2) | - | - | [8] |
| Compound 23 | - | 7.3 | - | - | [8] |
| Compound 31 | - | 0.42 | - | - | [8] |
Table 2: Expected Effects of this compound on Key Experimental Readouts
| Assay | Expected Outcome with this compound Treatment | Potential for Unexpected Results |
| TNF-α ELISA | Decrease in TNF-α secretion from stimulated immune cells. | Weaker than expected inhibition due to cell-type specific PDE4 isoform expression or suboptimal assay duration. |
| Western Blot for p-CREB | Increase in phosphorylated CREB levels. | Transient or no significant increase due to timing of analysis or cross-talk with other signaling pathways. |
| Cell Proliferation Assay | Inhibition of proliferation in certain immune cells (e.g., T-lymphocytes). | Biphasic or unexpected proliferative effects at high concentrations due to off-target effects. |
| Cell Viability Assay | No significant change at concentrations that inhibit PDE4. | Decreased viability at higher concentrations, indicating cytotoxicity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Western Blotting for Phospho-CREB (p-CREB)
This protocol is adapted from standard molecular biology techniques.[9][10][11]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 2-4 hours before treatment, if necessary for your cell type.
-
Treat cells with this compound at the desired concentrations for the predetermined optimal time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CREB (e.g., rabbit anti-p-CREB) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: TNF-α Measurement by ELISA
This protocol is a general guideline based on commercially available ELISA kits.[12][13][14][15]
-
Sample Collection:
-
Culture immune cells (e.g., PBMCs, macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound for an optimized duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Follow the instructions provided with your specific human or mouse TNF-α ELISA kit.
-
Typically, this involves adding standards and samples to a 96-well plate pre-coated with a TNF-α capture antibody.
-
Incubate the plate, then wash away unbound substances.
-
Add a biotin-conjugated detection antibody specific for TNF-α.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of TNF-α in your samples by interpolating from the standard curve.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound, a typical experimental workflow, and a troubleshooting decision tree.
Caption: The PDE4 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. gladstone.org [gladstone.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. novamedline.com [novamedline.com]
- 13. biovendor.com [biovendor.com]
- 14. abcam.com [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Navigating Filaminast Dosage In Vivo: A Technical Support Guide to Mitigating Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators working with the phosphodiesterase 4 (PDE4) inhibitor, Filaminast. The primary focus of this resource is to offer practical, evidence-based strategies for adjusting this compound dosage to minimize adverse effects in in vivo experimental settings. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and clear data summaries, this center aims to support the effective and responsible use of this compound in research and development.
Understanding the Challenge: The PDE4 Inhibitor Therapeutic Window
This compound, a potent PDE4 inhibitor, holds promise for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] However, like other compounds in its class, its therapeutic application is often limited by a narrow therapeutic window. The primary dose-limiting side effects are gastrointestinal, including nausea and emesis (vomiting). These adverse effects are directly linked to the mechanism of PDE4 inhibition, particularly the inhibition of the PDE4D isoform in the central nervous system. Therefore, careful dose selection and adjustment are critical to achieving the desired anti-inflammatory effects while avoiding debilitating side effects for the animal subjects.
Quantitative Data Summary: Dose-Adverse Effect Relationship
While specific in vivo dose-response data for this compound's adverse effects are not extensively published, data from other well-characterized PDE4 inhibitors can provide a valuable framework for initial dose-ranging studies. The following tables summarize the emetic potential of two other PDE4 inhibitors, Rolipram and Piclamilast, in preclinical models. This data can serve as a surrogate to inform the design of dose-escalation studies for this compound.
Table 1: Emetic Potential of PDE4 Inhibitors in Ferrets
| Compound | Dose (mg/kg, s.c.) | Observation |
| Rolipram | 0.1 | Significant emesis |
| Piclamilast | > 1.0 | Significant emesis |
Data derived from studies on established PDE4 inhibitors. Researchers should use this as a guide and perform careful dose-ranging studies for this compound.
Table 2: Surrogate Marker of Emesis (Reversal of Anesthesia) in Rodents
| Compound | Dose (mg/kg) | Effect on Anesthesia Duration |
| Rolipram | 0.1 | Significant shortening |
| Piclamilast | > 1.0 | Significant shortening |
This table illustrates the dose-dependent effect of PDE4 inhibitors on a surrogate marker for emesis in species that do not vomit. This model can be a useful tool for initial dose-finding studies.[2]
Experimental Protocols
Protocol 1: Assessment of Emetic Potential in Ferrets
The ferret is considered the gold standard model for studying emesis due to its well-developed vomiting reflex.[1][3]
Objective: To determine the dose-dependent emetic effects of this compound.
Materials:
-
This compound (appropriate formulation for subcutaneous or oral administration)
-
Vehicle control
-
Male ferrets (800-1500 g)
-
Observation cages with video recording capabilities
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Dose Preparation: Prepare a dose range of this compound based on available in vitro potency data and information from related compounds (see Table 1). A vehicle control group is essential.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection).
-
Observation: Immediately place each animal in an individual observation cage. Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic events over a defined period (e.g., 2-4 hours). Video recording is highly recommended for accurate scoring.
-
Scoring:
-
Vomiting: Forceful expulsion of gastric contents.
-
Retching: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of stomach contents.
-
-
Data Analysis: Analyze the dose-response relationship for the incidence and frequency of emesis. Determine the minimum dose that induces emesis (ED50 for emesis).
Protocol 2: Surrogate Assessment of Emetic Potential in Rodents (Reversal of Anesthesia)
Since rodents do not vomit, a surrogate model can be used to assess the emetic potential of PDE4 inhibitors. This model is based on the observation that these compounds can reverse the anesthesia induced by α2-adrenoceptor agonists.[1][4]
Objective: To evaluate the dose-dependent potential of this compound to induce an emetic-like response in rats or mice.
Materials:
-
This compound
-
Vehicle control
-
Ketamine and Xylazine (anesthetic combination)
-
Rodents (rats or mice)
-
Heating pad to maintain body temperature
-
Timer
Procedure:
-
Anesthesia Induction: Anesthetize the animals with an intraperitoneal injection of a Ketamine/Xylazine cocktail.
-
Loss of Righting Reflex: Confirm the loss of the righting reflex (the animal cannot right itself when placed on its back).
-
Drug Administration: Once the animal is fully anesthetized, administer a specific dose of this compound or vehicle.
-
Monitoring: Continuously monitor the animal and record the time it takes to regain its righting reflex.
-
Data Analysis: Compare the duration of anesthesia in the this compound-treated groups to the vehicle control group. A dose-dependent shortening of anesthesia duration is indicative of emetic potential.
Troubleshooting Guide and FAQs
Here are some common issues and questions that may arise during your in vivo experiments with this compound, along with troubleshooting advice.
Q1: My animals are showing signs of gastrointestinal distress (diarrhea, soft stools) even at doses that do not induce emesis. How should I adjust the dosage?
A1: Gastrointestinal distress is a common on-target effect of PDE4 inhibitors.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose. A 25-50% reduction is a reasonable starting point.
-
Dosing Regimen: Consider splitting the daily dose into two or more smaller administrations. This can help maintain a more stable plasma concentration and avoid the peak concentrations that often trigger adverse effects.
-
Route of Administration: If using oral administration, consider whether an alternative route, such as subcutaneous injection, might alter the pharmacokinetic profile and reduce gastrointestinal exposure. For respiratory indications, inhaled delivery, if feasible, can significantly reduce systemic side effects.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor body weight and food consumption daily.
-
Q2: I am observing significant inter-animal variability in the adverse effect profile at the same dose.
A2: This is a common challenge in in vivo studies.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and provide more statistically robust data.
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing times, and environmental conditions, are as consistent as possible.
-
Consider Animal Strain and Sex: Different strains and sexes of animals can exhibit varying sensitivities to drugs. Ensure you are using a consistent and well-characterized animal model.
-
Q3: How can I differentiate between general malaise and specific nausea-like behaviors in rodents?
A3: While challenging, certain behaviors can be indicative of nausea.
-
Observational Checklist:
-
Pica: Consumption of non-nutritive substances like bedding.
-
Conditioned Taste Aversion: Animals may avoid food or water that they associate with the drug-induced malaise.
-
Reduced Food and Water Intake: A general but important indicator.
-
Altered Posture: Hunched posture can be a sign of discomfort.
-
Q4: What is the best way to formulate this compound for in vivo administration?
A4: The optimal formulation will depend on the route of administration and the physicochemical properties of this compound.
-
General Recommendations:
-
Solubility Testing: First, determine the solubility of this compound in common vehicles (e.g., water, saline, DMSO, cyclodextrins).
-
For Oral Administration: A solution or a well-suspended formulation in a vehicle like 0.5% methylcellulose is often suitable.
-
For Injection (Subcutaneous or Intravenous): A sterile, isotonic solution is required. If the compound has poor aqueous solubility, co-solvents or solubilizing agents may be necessary. Always perform a small pilot study to check for any local irritation at the injection site.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental processes and the underlying mechanisms, the following diagrams have been generated.
Caption: Mechanism of action of this compound and its dual effects.
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. mdpi.com [mdpi.com]
- 3. The next Emesis/Nausea Session in ferret - Syncrosome [syncrosome.com]
- 4. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Filaminast and Roflumilast for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Filaminast and Roflumilast, two phosphodiesterase 4 (PDE4) inhibitors. The information presented is collated from publicly available scientific literature and clinical trial data to support research and development in pharmacology and drug discovery.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism of action has made PDE4 a significant target for the development of therapies for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
This guide focuses on two such PDE4 inhibitors: this compound, a compound that underwent clinical investigation but was ultimately discontinued, and Roflumilast, an approved therapeutic agent.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and Roflumilast against PDE4. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound (WAY-PDA-641) | Canine Trachealis PDE-IV | 420 | [1] |
| Roflumilast | Human PDE4A1 | 0.7 | |
| Human PDE4A4 | 0.9 | ||
| Human PDE4B1 | 0.7 | ||
| Human PDE4B2 | 0.2 | ||
| Human PDE4C1 | 3.0 | ||
| Human PDE4C2 | 4.3 | ||
| Human PDE4D | 0.84 | [2] |
Mechanism of Action and Signaling Pathway
Both this compound and Roflumilast exert their effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to its inactive form, adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the release of pro-inflammatory mediators.[2][3][4]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for determining the IC50 values of this compound are not extensively published. However, the following are representative methodologies commonly employed for assessing PDE4 inhibition, which are applicable to both compounds.
Radiolabeled cAMP Phosphodiesterase Assay
This method directly measures the enzymatic activity of PDE4 by quantifying the hydrolysis of radiolabeled cAMP.
Workflow:
Caption: Radiolabeled cAMP Assay Workflow.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a buffered solution, the PDE4 enzyme (purified or from cell lysates), and a known concentration of the inhibitor (this compound or Roflumilast).
-
Initiation: The reaction is initiated by the addition of a substrate solution containing a fixed concentration of [3H]-cAMP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of a chemical denaturant.
-
Separation: The product of the reaction, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP. This is often achieved using anion-exchange chromatography, where the negatively charged [3H]-AMP binds to the column while the cyclic [3H]-cAMP does not.
-
Quantification: The amount of [3H]-AMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE4 inhibition is calculated by comparing the amount of [3H]-AMP produced in the presence of the inhibitor to that in a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.[1][5]
Fluorescence Polarization (FP) Assay
This is a high-throughput screening method that measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE4.
Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Methodology:
-
Reaction Setup: Similar to the radioassay, a reaction is set up with the PDE4 enzyme and the inhibitor in a microplate well.
-
Substrate Addition: A fluorescently labeled cAMP derivative is added as the substrate.
-
Incubation: The enzymatic reaction proceeds for a set time.
-
Detection: A solution containing an antibody specific for the hydrolyzed product (fluorescently labeled AMP) is added.
-
Measurement: The fluorescence polarization of the solution is measured. When the small, fluorescently labeled AMP is bound by the larger antibody, its rotation in solution is slowed, resulting in a higher fluorescence polarization value. Unreacted, unbound fluorescent cAMP tumbles more rapidly, leading to lower polarization.
-
Data Analysis: The degree of polarization is proportional to the amount of AMP produced and thus to the PDE4 activity. The inhibitory effect of the compound is determined by the reduction in the fluorescence polarization signal. IC50 values are calculated from dose-response curves.[6][7][8][9]
Clinical Profile and Therapeutic Window
Roflumilast: Roflumilast is an approved medication for the maintenance treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[2] While effective, its use can be associated with side effects, including diarrhea, nausea, weight loss, and headache.[10][11]
This compound: this compound was a drug candidate for asthma and COPD.[12][13] However, its clinical development was discontinued after Phase II trials.[12] The primary reason for discontinuation was a narrow therapeutic window, where the doses required for therapeutic efficacy were closely associated with a high incidence of dose-limiting side effects, particularly nausea and vomiting.[12] This is a common challenge for many PDE4 inhibitors.
Summary and Conclusion
Both this compound and Roflumilast are selective inhibitors of the PDE4 enzyme, a key regulator of inflammation.
-
Roflumilast has demonstrated potent inhibition of all four human PDE4 subtypes, with IC50 values in the low nanomolar range. It has successfully navigated clinical trials and is an established therapeutic option for severe COPD.
-
This compound also showed potent PDE4 inhibition in preclinical models. However, its development was halted due to an unfavorable therapeutic index, with significant gastrointestinal side effects occurring at or near therapeutic doses. The lack of detailed data on its activity against specific human PDE4 subtypes limits a direct and comprehensive potency comparison with Roflumilast.
This comparative guide highlights the critical importance of not only potency but also subtype selectivity and the therapeutic window in the successful development of PDE4 inhibitors. While both molecules share a common mechanism of action, the nuanced differences in their pharmacological profiles have led to vastly different clinical outcomes. This information can be valuable for researchers in the design and evaluation of future generations of PDE4 inhibitors with improved efficacy and tolerability.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | PDE | TargetMol [targetmol.com]
Filaminast's Selectivity for PDE4 Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PDE4 and Its Subtypes
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways. By hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), PDE4 plays a pivotal role in a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. The PDE4 family is encoded by four genes—PDE4A, PDE4B, PDE4C, and PDE4D—which give rise to over 20 different isoforms through alternative splicing.[1] These subtypes are differentially expressed in various tissues and cell types, contributing to their distinct physiological and pathological roles. Consequently, the development of PDE4 inhibitors with subtype selectivity is a key strategy in drug discovery to maximize therapeutic efficacy while minimizing adverse effects.
Comparative Selectivity of PDE4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for several well-known PDE4 inhibitors against the four PDE4 subtypes. This data provides a benchmark for understanding the landscape of PDE4 inhibitor selectivity.
Table 1: Comparative IC50 Values of PDE4 Inhibitors for PDE4 Subtypes (in nM)
| Inhibitor | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| Roflumilast | >10,000 | 0.84 | >10,000 | 0.68 | [2] |
| Apremilast | 190 | 140 | 470 | 180 | [3] |
| Crisaborole | - | 490 | - | - | [4] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [2] |
| NVP | 3300 | 650 | 5700 | 570 | [1] |
Note: Data for Filaminast is not included due to the absence of publicly available, direct comparative IC50 values for all four PDE4 subtypes.
Signaling Pathway of PDE4
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade. Activation of G-protein coupled receptors (GPCRs) by various extracellular signals leads to the activation of adenylyl cyclase (AC), which in turn synthesizes cAMP from ATP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to diverse cellular responses. PDE4 acts as a crucial negative regulator in this pathway by degrading cAMP to AMP, thus terminating the signal. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, thereby potentiating the downstream signaling effects.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Protocols for Determining PDE4 Subtype Selectivity
The validation of a compound's selectivity for PDE4 subtypes is typically achieved through two primary experimental approaches: biochemical enzyme inhibition assays and cell-based reporter gene assays.
Biochemical Enzyme Inhibition Assay
This method directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4 subtypes.
Methodology:
-
Expression and Purification of Recombinant PDE4 Subtypes: Human cDNAs for PDE4A, PDE4B, PDE4C, and PDE4D are cloned into an appropriate expression vector (e.g., baculovirus or bacterial systems). The recombinant proteins are then expressed and purified to homogeneity using standard chromatographic techniques.
-
Enzymatic Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer, a fixed concentration of the purified PDE4 enzyme subtype, and the substrate, cAMP.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells. A control group with no inhibitor is included to determine the maximum enzyme activity.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic conversion of cAMP to AMP.
-
Detection of cAMP Hydrolysis: The amount of remaining cAMP or the amount of produced AMP is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled [³H]-cAMP as the substrate and quantifying the resulting [³H]-AMP after separation by chromatography.
-
Fluorescence Polarization (FP) Assays: Utilizing a fluorescently labeled cAMP tracer that competes with the unlabeled cAMP for binding to a specific antibody. The degree of fluorescence polarization is inversely proportional to the amount of cAMP present.
-
Luminescence-Based Assays: Employing a coupled-enzyme system that converts the product AMP into ATP, which is then used by luciferase to generate a luminescent signal.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based CRE-Luciferase Reporter Gene Assay
This assay measures the functional consequence of PDE4 inhibition in a cellular context by quantifying the increase in cAMP-driven gene expression.
Methodology:
-
Cell Line and Transfection: A suitable human cell line (e.g., HEK293) is used. These cells are transiently or stably transfected with two plasmids:
-
A PDE4 subtype expression vector to overexpress a specific PDE4 isoform (e.g., PDE4A, PDE4B, PDE4C, or PDE4D).
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE).
-
-
Cell Culture and Treatment: The transfected cells are seeded in multi-well plates and cultured. The cells are then treated with a range of concentrations of the test compound (e.g., this compound).
-
Stimulation of cAMP Production: After a pre-incubation period with the inhibitor, the intracellular cAMP levels are stimulated using an adenylyl cyclase activator, such as forskolin.
-
Incubation: The cells are incubated for a further period (e.g., 4-6 hours) to allow for the induction of luciferase gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate (e.g., luciferin).
-
Data Analysis: The luciferase signal is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold-increase in luciferase activity in the presence of the inhibitor is calculated relative to the vehicle-treated control. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for validating the selectivity of a PDE4 inhibitor.
Caption: Workflow for determining the subtype selectivity of a PDE4 inhibitor.
Conclusion
While direct, comprehensive quantitative data on this compound's selectivity for all four PDE4 subtypes is currently limited in the public domain, the experimental methodologies for determining such selectivity are well-established and robust. The provided protocols for biochemical enzyme inhibition and cell-based reporter gene assays offer a clear roadmap for researchers to independently validate the selectivity profile of this compound or any other PDE4 inhibitor. The comparative data for existing PDE4 inhibitors underscore the importance of subtype selectivity in achieving a desirable therapeutic profile. Further studies are warranted to fully elucidate the specific interactions of this compound with each PDE4 subtype, which will be crucial for its continued development and potential clinical applications.
References
- 1. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Filaminast and Other Second-Generation PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Filaminast and other prominent second-generation phosphodiesterase-4 (PDE4) inhibitors, including Roflumilast, Apremilast, and Crisaborole. The information is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Introduction to Second-Generation PDE4 Inhibitors
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[2] Second-generation PDE4 inhibitors were developed to improve upon the therapeutic window of first-generation compounds like Rolipram, which were often limited by side effects such as nausea and emesis.[3] This guide focuses on a comparative analysis of this compound, a discontinued yet informative compound, alongside the clinically successful inhibitors Roflumilast, Apremilast, and Crisaborole.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound, Roflumilast, Apremilast, and Crisaborole.
Table 1: Inhibitory Potency (IC50) against PDE4 Subtypes
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| This compound | - | 960[4] | - | - |
| Roflumilast | 0.7 (A1), 0.9 (A4)[5] | 0.7 (B1), 0.2 (B2)[5] | 3.0 (C1), 4.3 (C2)[5] | 0.84[6] |
| Apremilast | - | 74[6] | - | - |
| Crisaborole | - | ~55-340 (range for isoforms)[7] | - | - |
Note: Data for this compound is limited. Roflumilast data is shown for specific splice variants where available. Apremilast and Crisaborole are generally considered pan-PDE4 inhibitors with varying affinities for different isoforms.[7]
Table 2: Selectivity Profile against Other PDE Families
| Inhibitor | PDE1 | PDE2 | PDE3 | PDE5 |
| This compound | - | - | - | - |
| Roflumilast | No significant inhibition[5] | No significant inhibition[5] | No significant inhibition[5] | No significant inhibition[5] |
| Apremilast | Little to no inhibition up to 10 µM[7] | Little to no inhibition up to 10 µM[7] | Little to no inhibition up to 10 µM[7] | Little to no inhibition up to 10 µM[7] |
| Crisaborole | - | - | - | - |
Note: Comprehensive selectivity data for all inhibitors against all PDE families is not consistently reported in the public domain. Roflumilast is noted for its high selectivity for PDE4.[5]
Table 3: Inhibition of Pro-Inflammatory Cytokine Production
| Inhibitor | Target Cytokine | Cell Type | IC50 / Effect |
| Roflumilast | TNF-α | Monocyte-derived dendritic cells | Potent inhibition[5] |
| IL-23 | Dendritic cells | Enhanced expression[8] | |
| Apremilast | TNF-α | - | 74 nM[6] |
| IL-17 | Human epidermal keratinocytes | Significant inhibition of gene expression[9] | |
| IL-23 | Human PBMCs | Reduction in expression[10] | |
| Crisaborole | TNF-α | - | - |
Note: The effect of Roflumilast on IL-23 expression appears to be context-dependent and may contribute to Th17 polarization.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
PDE assay buffer
-
Test inhibitors (this compound, Roflumilast, etc.) dissolved in DMSO
-
HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in PDE assay buffer. The final DMSO concentration should not exceed 1%. Prepare the PDE4 enzyme and cAMP substrate solutions in assay buffer at the desired concentrations.
-
Assay Reaction: In a 384-well plate, add the test inhibitor solution. Subsequently, add the PDE4 enzyme solution to all wells except the negative control.
-
Initiation of Reaction: Start the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzyme to hydrolyze cAMP.
-
Termination and Detection: Stop the reaction by adding the HTRF detection reagents. The anti-cAMP-cryptate and cAMP-d2 are added sequentially.
-
Second Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.[11]
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Lipopolysaccharide (LPS)-Induced TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the anti-inflammatory activity of PDE4 inhibitors on primary human immune cells.
Materials:
-
Ficoll-Paque solution
-
Human whole blood from healthy donors
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors
-
TNF-α ELISA or HTRF kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.[12]
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.[13]
-
Inhibitor Pre-treatment: Add serial dilutions of the test inhibitors to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[3]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Analysis and Conclusion
This guide provides a comparative overview of this compound and other second-generation PDE4 inhibitors.
This compound , developed as an analog of Rolipram, was discontinued after Phase II clinical trials due to a narrow therapeutic window, with significant side effects like nausea and vomiting at therapeutic doses.[3] Its reported IC50 value of 960 nM for PDE4B suggests a lower potency compared to other second-generation inhibitors.[4]
Roflumilast stands out for its high potency, with IC50 values in the low nanomolar range for various PDE4 subtypes.[5] It also exhibits high selectivity for the PDE4 family over other PDE families.[5] This high potency and selectivity likely contribute to its clinical success in treating severe COPD.
Apremilast demonstrates moderate potency as a pan-PDE4 inhibitor with an IC50 of 74 nM.[6] It has been successfully developed for the treatment of psoriasis and psoriatic arthritis. Its broader inhibitory profile across PDE4 subtypes may contribute to its efficacy in these complex inflammatory conditions.
Crisaborole , a topical PDE4 inhibitor, shows a wider range of IC50 values for PDE4 isoforms.[7] Its topical application for atopic dermatitis minimizes systemic exposure, thereby reducing the risk of systemic side effects associated with oral PDE4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 8. The phosphodiesterase 4 inhibitor roflumilast augments the Th17-promoting capability of dendritic cells by enhancing IL-23 production, and impairs their T cell stimulatory activity due to elevated IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. lerner.ccf.org [lerner.ccf.org]
Filaminast: A Comparative Analysis of a Pioneering PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of in vitro and in vivo data for Filaminast (WAY-PDA 641), a selective phosphodiesterase 4 (PDE4) inhibitor. Its performance is objectively compared with other notable PDE4 inhibitors, Roflumilast and Cilomilast, supported by experimental data to inform research and drug development efforts. This compound, despite its early promise in the treatment of asthma and chronic obstructive pulmonary disease (COPD), was ultimately discontinued after Phase II clinical trials due to a narrow therapeutic window and the incidence of side effects such as nausea and vomiting. This guide delves into the data that defined its trajectory.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its alternatives was primarily determined by their ability to inhibit the PDE4 enzyme, which is crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). An increase in cAMP in inflammatory and airway smooth muscle cells leads to anti-inflammatory effects and bronchodilation.
| Compound | Target | IC50 | Source |
| This compound | Canine Trachealis PDE-IV | 0.42 µM | [Heaslip RJ, et al., 1994] |
| Roflumilast | PDE4 | 0.8 nM | [Hatzelmann, A., and Schudt, C., 2001] |
| PDE4A1 | 0.7 nM | [MedChemExpress] | |
| PDE4B1 | 0.7 nM | [MedChemExpress] | |
| PDE4B2 | 0.2 nM | [MedChemExpress] | |
| PDE4A4 | 0.9 nM | [MedChemExpress] | |
| Cilomilast | PDE4 | ~100-120 nM | [MedChemExpress] |
| PDE4D | - | [Giembycz, M.P., 2001] |
Comparative In Vivo Efficacy
In vivo studies in animal models of airway disease are critical for evaluating the therapeutic potential of PDE4 inhibitors. The primary endpoints in these studies often include the inhibition of allergen-induced bronchoconstriction and airway inflammation. While specific comparative in vivo data for this compound is limited due to its early discontinuation, data for its alternatives highlight the landscape of PDE4 inhibitor efficacy.
| Compound | Animal Model | Endpoint | ED50 | Source |
| Roflumilast | Guinea Pig | Allergen-induced early airway reactions (oral) | 1.5 µmol/kg | [Bundschuh DS, et al., 2001] |
| Brown Norway Rat | Allergen-induced eosinophilia (oral) | 2.7 µmol/kg | [Bundschuh DS, et al., 2001] | |
| Rat | LPS-induced circulating TNFα (oral) | 0.3 µmol/kg | [Bundschuh DS, et al., 2001] | |
| Cilomilast | Guinea Pig | Allergen-induced early airway reactions (oral) | 52.2 µmol/kg | [Bundschuh DS, et al., 2001] |
| Brown Norway Rat | Allergen-induced eosinophilia (oral) | 106 µmol/kg | [Bundschuh DS, et al., 2001] | |
| Piclamilast | Guinea Pig | Allergen-induced early airway reactions (oral) | 8.3 µmol/kg | [Bundschuh DS, et al., 2001] |
| Rolipram | Guinea Pig | Allergen-induced early airway reactions (oral) | 32.5 µmol/kg | [Bundschuh DS, et al., 2001] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDE4 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Filaminast and the Evolution of PDE4 Inhibitors: A Comparative Efficacy Analysis
An examination of the therapeutic landscape for inflammatory diseases reveals a dynamic interplay between targeted molecular pathways and clinical outcomes. Filaminast, an early phosphodiesterase 4 (PDE4) inhibitor, represents a pivotal point in this narrative. Although its development was halted due to a narrow therapeutic window, its story underscores the evolution of the PDE4 inhibitor class and provides a valuable context for comparing their efficacy against other anti-inflammatory compounds.
This compound, a rolipram analog, showed initial promise in treating asthma and chronic obstructive pulmonary disease (COPD). However, its progression was halted during Phase II clinical trials.[1] The primary reason for discontinuation was the manifestation of significant dose-limiting side effects, predominantly nausea and vomiting, a common challenge with first-generation PDE4 inhibitors.[1] This adverse effect profile is largely attributed to the inhibition of the PDE4D isoenzyme.[2] Despite this setback, the therapeutic potential of targeting the PDE4 enzyme spurred the development of second-generation inhibitors with improved tolerability and efficacy.
This guide provides a comparative analysis of the efficacy of this evolved class of PDE4 inhibitors, represented by roflumilast and apremilast, against other established anti-inflammatory agents in key indications.
The PDE4 Signaling Pathway: A Target for Inflammation Control
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells.[3][4] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in modulating inflammatory responses.[4] By inhibiting PDE4, intracellular cAMP levels increase, leading to the activation of Protein Kinase A (PKA).[4] This, in turn, downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines, while simultaneously increasing the production of anti-inflammatory mediators.[4][5]
Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
Roflumilast is a second-generation, orally administered PDE4 inhibitor approved for the treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[6][7]
| Compound/Class | Key Efficacy Metric | Clinical Trial Data |
| Roflumilast (PDE4 Inhibitor) | Change in pre- and post-bronchodilator FEV1 | Significant improvements from baseline vs. placebo.[6] In one study, mean pre- and post-bronchodilator FEV1 increased by 79 mL and 78 mL, respectively, compared with placebo.[6] |
| Reduction in moderate to severe exacerbations | Reduced rates by 15-20.7% in various studies compared to placebo.[6] A post-hoc analysis showed a 45.5% reduction in highly symptomatic patients.[6] | |
| Inhaled Corticosteroids (ICS) | Change in FEV1 | Minimal to no effect on the rate of decline in lung function.[2][8] |
| Reduction in exacerbations | Significantly fewer exacerbations compared to placebo (relative risk [RR] = 0.67).[9] |
Comparative Efficacy in Psoriasis
Apremilast is an oral PDE4 inhibitor approved for the treatment of moderate to severe plaque psoriasis.[10]
| Compound/Class | Key Efficacy Metric | Clinical Trial Data |
| Apremilast (PDE4 Inhibitor) | PASI-75 Response at Week 16 | 33.1% - 39.8% of patients achieved PASI-75 compared to 5.3% - 11.9% with placebo.[3][10] |
| Adalimumab (TNF-α Inhibitor) | PASI-75 Response at Week 16 | 71% - 80% of patients achieved PASI-75.[11][12][13] |
| Tofacitinib (JAK Inhibitor) | PASI-75 Response at 3 months | 43% (5 mg twice daily) and 44% (10 mg twice daily) of patients achieved PASI-75.[14] |
Comparative Efficacy in Psoriatic Arthritis (PsA)
Apremilast is also approved for the treatment of active psoriatic arthritis.[15]
| Compound/Class | Key Efficacy Metric | Clinical Trial Data |
| Apremilast (PDE4 Inhibitor) | ACR20 Response at Week 16 | 31% - 41% of patients achieved ACR20 response compared to 18% - 19% with placebo.[15][16] A meta-analysis showed a significant favorability for apremilast (risk ratio [RR] = 1.92).[17] |
| Adalimumab (TNF-α Inhibitor) | ACR20 Response at 12-16 Weeks | 39% - 58% of patients achieved ACR20 response.[11] |
| Tofacitinib (JAK Inhibitor) | ACR20 Response at 3 Months | 50% (5 mg twice daily) and 61% (10 mg twice daily) of patients achieved ACR20 response compared to 33% with placebo.[14] A meta-analysis of JAK inhibitors showed a significant odds ratio of 5.87 for achieving ACR20 versus placebo.[18] |
Experimental Protocols
The evaluation of these anti-inflammatory compounds relies on standardized and rigorous clinical trial methodologies.
Assessment of Efficacy in COPD
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Primary Endpoints:
-
Change in Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry, this assesses airflow limitation. A clinically important difference is generally considered to be 100-140 mL.[19]
-
Rate of Moderate to Severe Exacerbations: Defined by a worsening of respiratory symptoms requiring treatment with systemic corticosteroids and/or antibiotics, or hospitalization.[20]
-
-
Patient Population: Patients with a diagnosis of COPD, typically with a post-bronchodilator FEV1/FVC ratio < 70%.[20]
Assessment of Efficacy in Psoriasis
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Primary Endpoint:
-
Secondary Endpoint:
-
Physician's Global Assessment (PGA): A static assessment of the overall severity of the disease.[23]
-
-
Patient Population: Patients with moderate to severe plaque psoriasis, often defined by a PASI score ≥ 12 and body surface area (BSA) involvement ≥ 10%.[24]
Assessment of Efficacy in Psoriatic Arthritis
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Primary Endpoint:
-
American College of Rheumatology 20 (ACR20) Response: Represents a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient global assessment, physician global assessment, patient pain scale, Health Assessment Questionnaire (HAQ), and an acute-phase reactant (e.g., C-reactive protein).[25][26]
-
-
Patient Population: Patients with active psoriatic arthritis.
Conclusion
The journey from this compound to the currently approved PDE4 inhibitors illustrates a significant advancement in targeting intracellular inflammatory pathways. While this compound's development was curtailed by an unfavorable therapeutic index, it paved the way for second-generation molecules with improved safety profiles. Comparative efficacy data demonstrate that while PDE4 inhibitors like roflumilast and apremilast offer a valuable oral treatment option for COPD, psoriasis, and psoriatic arthritis, their efficacy, particularly in psoriasis and psoriatic arthritis, is generally more modest compared to biologic agents such as TNF-α inhibitors and JAK inhibitors. The choice of therapy will ultimately depend on a comprehensive evaluation of the patient's disease severity, comorbidities, and treatment history. The continued exploration of novel anti-inflammatory mechanisms remains a cornerstone of drug development for these chronic and debilitating conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Safety and efficacy of apremilast through 104 weeks in patients with moderate to severe psoriasis who continued on apremilast or switched from etanercept treatment: findings from the LIBERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. Efficacy and Safety of Inhaled Corticosteroids in Patients With COPD: A Systematic Review and Meta-Analysis of Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoriasis: oral Apremilast achieves statistical significance for the primary endpoint of PASI-75 in the ESTEEM 1 - Xagena [xagena.it]
- 11. Targeted treatment of psoriasis with adalimumab: a critical appraisal based on a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Adalimumab Efficacy in Patients with Psoriasis Who Received or Did Not Respond to Prior Systemic Therapy: A Pooled Post Hoc Analysis of Results from Three Double-Blind, Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. ard.bmj.com [ard.bmj.com]
- 16. Apremilast Effective for Psoriatic Arthritis - The Rheumatologist [the-rheumatologist.org]
- 17. The Efficacy and Safety of Apremilast in the Management of Psoriatic Arthritis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of JAK inhibitors in the treatment of psoriasis and psoriatic arthritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 22. Outcome Measures of Psoriasis In Clinical Trials: An Overview [jmscr.igmpublication.org]
- 23. psoriasiscouncil.org [psoriasiscouncil.org]
- 24. The efficacy and safety of apremilast, etanercept and placebo in patients with moderate‐to‐severe plaque psoriasis: 52‐week results from a phase IIIb, randomized, placebo‐controlled trial (LIBERATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ora.ox.ac.uk [ora.ox.ac.uk]
- 26. The changing face of clinical trials in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Filaminast and Cilomilast for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two phosphodiesterase 4 (PDE4) inhibitors, Filaminast and Cilomilast, which were investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Both drug candidates were ultimately discontinued during clinical development, but an examination of their properties and clinical trial data offers valuable insights for ongoing research in this therapeutic area.
Executive Summary
This compound and Cilomilast are both selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with COPD. By inhibiting PDE4, these drugs increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the activity of inflammatory cells and mediators.[1][2] Despite a shared mechanism of action, their clinical development trajectories diverged, primarily due to differences in their therapeutic windows and side effect profiles. Cilomilast advanced to Phase III trials before its development was halted due to gastrointestinal side effects and concerns over efficacy.[3][4] In contrast, this compound, an analog of the prototypical PDE4 inhibitor rolipram, was discontinued after Phase II trials revealed a narrow therapeutic window, with significant nausea and vomiting at doses required for therapeutic effect.[5]
Mechanism of Action: PDE4 Inhibition
Both this compound and Cilomilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is the predominant phosphodiesterase isoenzyme in inflammatory cells, such as neutrophils, eosinophils, macrophages, and T-cells. Its inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation ultimately results in the suppression of pro-inflammatory cytokine and chemokine release, and a reduction in the activity of various inflammatory cells implicated in the pathogenesis of COPD.[1][2]
Quantitative Data Comparison
Direct comparative studies between this compound and Cilomilast are not available. The following tables summarize the available quantitative data for each compound based on independent studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Selectivity |
| Cilomilast | PDE4 | ~100-120 nM | Highly selective for PDE4 over PDE1, PDE2, PDE3, and PDE5 (IC50 values in the micromolar range) |
| This compound | PDE4 | Data not available in public literature | Presumed to be selective for PDE4 |
IC50: Half-maximal inhibitory concentration.
Table 2: Clinical Trial Efficacy in COPD
| Compound | Study Phase | Key Efficacy Endpoint | Result |
| Cilomilast | Phase III | Change from baseline in trough FEV1 | Statistically significant but modest improvement (e.g., 40 mL difference vs. placebo in one study)[3] |
| St. George's Respiratory Questionnaire (SGRQ) total score | Not consistently clinically meaningful across all studies[3] | ||
| Rate of COPD exacerbations | Reduction in some studies, but not in a study specifically powered to detect this difference[3] | ||
| This compound | Phase II | Data not publicly available | Development discontinued due to a narrow therapeutic window[5] |
FEV1: Forced expiratory volume in 1 second.
Table 3: Safety and Tolerability Profile
| Compound | Common Adverse Events | Reason for Discontinuation of Development |
| Cilomilast | Gastrointestinal (nausea, diarrhea, abdominal pain), headache | Concerns over efficacy and gastrointestinal side effects[3] |
| This compound | Nausea, vomiting | Narrow therapeutic window; significant side effects at therapeutic doses[5] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of these discontinued drugs are not fully available in the public domain. However, based on published literature, a general outline of the methodologies used in the Phase III trials of Cilomilast for COPD can be described.
Cilomilast Phase III Clinical Trial Protocol (General Overview)
-
Study Design: The pivotal Phase III trials for Cilomilast were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[3]
-
Patient Population: Patients were generally aged 40 years or older with a diagnosis of COPD, a history of smoking, and moderate to severe airflow limitation (defined by FEV1/FVC ratio and percent predicted FEV1).[3]
-
Treatment: Patients were randomized to receive either oral Cilomilast (e.g., 15 mg twice daily) or a matching placebo for a duration of 24 to 52 weeks.[3]
-
Primary Endpoints: The co-primary efficacy endpoints were typically the change from baseline in trough (pre-dose) FEV1 and the change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.[3]
-
Secondary Endpoints: These often included the rate of moderate and severe COPD exacerbations, other pulmonary function tests, and safety and tolerability assessments.[3]
-
Statistical Analysis: Data were analyzed on an intention-to-treat basis, comparing the changes in the Cilomilast group to the placebo group.[3]
Conclusion
The development of both this compound and Cilomilast was ultimately unsuccessful, highlighting the challenges in developing effective and well-tolerated PDE4 inhibitors for COPD. While Cilomilast showed some modest efficacy in Phase III trials, its clinical benefit was not deemed sufficient to outweigh its gastrointestinal side effects. This compound's development was halted at an earlier stage due to a more pronounced and dose-limiting emetic effect.
The experiences with these two agents underscore the critical importance of the therapeutic index for PDE4 inhibitors. Future research in this class of drugs should focus on identifying compounds with improved tolerability, potentially through greater selectivity for PDE4 subtypes implicated in inflammation (e.g., PDE4B) over those associated with side effects, or through alternative delivery methods such as inhalation to minimize systemic exposure. The data from the this compound and Cilomilast clinical programs, though disappointing from a drug development perspective, provide valuable lessons for the continued pursuit of novel anti-inflammatory therapies for COPD.
References
- 1. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 3. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Validating the Anti-inflammatory Effects of Filaminast with Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Filaminast, a phosphodiesterase 4 (PDE4) inhibitor, with other relevant compounds. Due to the discontinuation of this compound's clinical development because of limited efficacy, direct experimental data for this compound is scarce.[1] Therefore, this guide utilizes data from two clinically approved and well-characterized PDE4 inhibitors, Roflumilast and Apremilast, as representative of this drug class. The corticosteroid Dexamethasone is included as a comparator with a distinct mechanism of action. The comparison focuses on key molecular markers of inflammation: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Leukotriene B4 (LTB4).
Comparative Efficacy on Key Inflammatory Markers
The following table summarizes the inhibitory effects of PDE4 inhibitors and Dexamethasone on the production of key pro-inflammatory molecules. It is important to note that the data is compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound Class | Compound | Molecular Marker | Cell/Tissue Type | Stimulus | Concentration | % Inhibition (approx.) | Reference |
| PDE4 Inhibitor | Roflumilast | TNF-α | Human Lung Macrophages | LPS | 100 nM | ~50% | [2] |
| TNF-α | Human Bronchial Explants | LPS | 1 nM | ~25% | [3] | ||
| Apremilast | TNF-α | Psoriatic Arthritis Patients (plasma) | - | 30 mg BID | ~40% decrease | [4] | |
| IL-6 | Psoriatic Arthritis Patients (plasma) | - | 30 mg BID | Significant decrease | [4] | ||
| IL-6 | Human Endothelial Cells | IL-17A | 10 µM | Significant decrease | |||
| Corticosteroid | Dexamethasone | TNF-α | Human Mononuclear Cells | LPS | 10⁻⁷ M | Significant decrease | |
| IL-6 | Human Mononuclear Cells | LPS | 10⁻⁷ M | Significant decrease | |||
| IL-6 | Human Myoblasts | TNF-α/LPS | 100 nM | Significant prevention |
Data for this compound is not available due to the discontinuation of its development.
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the key signaling pathway for PDE4 inhibitors and a typical experimental workflow for measuring inflammatory markers.
Caption: PDE4 inhibitor signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the anti-inflammatory effects of compounds like this compound.
Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Release in Human Mononuclear Cells
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells upon stimulation with LPS, a component of gram-negative bacteria.
a. Isolation of Mononuclear Cells (MCs):
-
Human peripheral blood is collected from healthy donors.
-
MCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS).
b. Cell Culture and Treatment:
-
MCs are seeded in 96-well plates at a density of 1.5 x 10⁶ cells/ml.
-
The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound, Roflumilast, Dexamethasone) or vehicle control for 30-60 minutes at 37°C.
c. Stimulation:
-
Inflammation is induced by adding LPS (e.g., 10 ng/ml) to the cell cultures.
-
The plates are incubated for a specified period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
d. Quantification of Cytokines:
-
After incubation, the cell culture plates are centrifuged to pellet the cells.
-
The supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
e. Data Analysis:
-
The percentage inhibition of cytokine release by the test compound is calculated relative to the vehicle-treated, LPS-stimulated control.
fMLP-Induced Leukotriene B4 (LTB4) Release from Human Neutrophils
This assay assesses the effect of a compound on the production of LTB4, a potent lipid mediator of inflammation, from neutrophils stimulated with the bacterial peptide mimic fMLP.
a. Isolation of Human Neutrophils:
-
Neutrophils are isolated from fresh human blood using density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
The purity of the neutrophil population should be >95%.
b. Cell Resuspension and Pre-incubation:
-
The isolated neutrophils are resuspended in a buffer such as Hanks' Balanced Salt Solution (HBSS) containing calcium and magnesium.
-
Cells are pre-incubated with the test compounds (e.g., this compound) or vehicle for a short period (e.g., 5-15 minutes) at 37°C.
c. Stimulation:
-
Neutrophil activation is initiated by the addition of N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a final concentration of approximately 1 µM.
-
The reaction is allowed to proceed for a short duration (e.g., 1-5 minutes) at 37°C.
d. Termination of Reaction and Sample Preparation:
-
The reaction is stopped by placing the samples on ice and centrifuging at a low speed to pellet the cells.
-
The supernatant, containing the released LTB4, is collected.
e. Quantification of LTB4:
-
LTB4 levels in the supernatant are quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.
f. Data Analysis:
-
The inhibitory effect of the test compounds on LTB4 release is determined by comparing the results to the vehicle-treated, fMLP-stimulated control.
Conclusion
While direct experimental validation of this compound's anti-inflammatory effects is limited by its discontinued development, the available data for other PDE4 inhibitors like Roflumilast and Apremilast demonstrate a clear mechanism of action involving the suppression of key pro-inflammatory mediators such as TNF-α and IL-6. This class of compounds shows a distinct anti-inflammatory profile compared to corticosteroids like Dexamethasone. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the anti-inflammatory potential of novel therapeutic agents by analyzing their impact on these critical molecular markers.
References
A Comparative Analysis of Phosphodiesterase 4 (PDE4) Inhibitor Potency for Researchers and Drug Development Professionals
Introduction:
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a pivotal role in regulating inflammatory responses. Its inhibition has been a key therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis. This guide provides a comparative statistical analysis of the potency of several prominent PDE4 inhibitors, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of PDE4 Inhibitor Potency
The inhibitory potency of various compounds against PDE4 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors against the four PDE4 subtypes (A, B, C, and D), where available. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Overall PDE4 IC50 (nM) |
| Roflumilast | 0.7 | 0.2 - 0.7 | 4.3 | 0.9 | 0.2 - 4.3[1][2][3] |
| Rolipram | 3 | 130 | - | 240 | 0.22 µM (general)[4][5][6][7] |
| Apremilast | 20-50 | 20-50 | 20-50 | 20-50 | 74[8][9] |
| Crisaborole | 55 | 61 - 75 | 340 | 170 | 490[10][11] |
| Cilomilast | - | ~100 | - | ~120 | -[12][13] |
| Ibudilast | 54 | 65 | 239 | 166 | -[14][15][16] |
| Piclamilast | - | 41 pM | - | 21 pM | 0.31 - 16 |
Note: IC50 values can vary between different studies and experimental conditions.
Understanding the PDE4 Signaling Pathway
PDE4 enzymes are crucial regulators of intracellular cAMP levels. The following diagram illustrates the canonical PDE4 signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Filaminast: A Guide for Laboratory Professionals
Risk Assessment and Hazard Classification
Filaminast is a phosphodiesterase 4 (PDE4) inhibitor.[1][2] Based on available data, this compound is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH). It is not known to be carcinogenic, teratogenic, or cause reproductive toxicity. However, as with any chemical compound, appropriate safety precautions should be taken to minimize exposure.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential environmental fate.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol [3] |
| Appearance | Solid (presumed) |
| Solubility | Information not readily available |
| Synonyms | WAY-PDA 641[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is designed for research quantities of the compound.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses
-
Nitrile gloves
Disposal Steps:
-
Deactivation: Chemical deactivation is not typically required for non-hazardous pharmaceutical compounds like this compound.
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials, should be segregated from general laboratory waste.
-
Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed waste container. A robust, leak-proof plastic container is recommended.
-
Liquid Waste: If this compound has been dissolved in a solvent, the liquid waste should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Pharmaceutical Waste for Incineration"
-
"this compound"
-
Date of accumulation
-
Name of the generating laboratory and principal investigator
-
-
Storage: Store the sealed waste container in a designated and secure area away from incompatible materials until it is collected by a licensed waste management contractor.
-
Final Disposal: Arrange for the collection and disposal of the pharmaceutical waste through a licensed and approved hazardous waste disposal company. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Signaling Pathway of this compound's Mechanism of Action
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA) and leads to a variety of downstream effects, including the reduction of inflammatory responses.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting both personnel and the environment. This commitment to safety and compliance is integral to our mission of advancing scientific research while maintaining the highest standards of laboratory practice.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Filaminast
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Filaminast, a phosphodiesterase 4 (PDE4) inhibitor. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This compound is classified as a substance suspected of damaging fertility or the unborn child, necessitating stringent safety measures.
Essential Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined below. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control, supplemented by the mandatory use of appropriate personal protective equipment.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving this compound.
| Task Level | Activity Examples | Required Personal Protective Equipment (PPE) |
| Low Exposure Potential | - Transporting sealed containers- Visual inspection of intact containers | - Standard laboratory coat- Safety glasses |
| Moderate Exposure Potential | - Weighing and preparing solutions in a ventilated enclosure- Handling of diluted solutions | - Disposable gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Safety goggles- Face shield (if splash hazard exists) |
| High Exposure Potential | - Handling of neat (undiluted) this compound powder- Cleaning of spills- Maintenance of contaminated equipment | - Disposable, back-closing gown- Double gloves (chemotherapy-rated)- Safety goggles- NIOSH-approved respirator (e.g., N95 or higher) |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure risk. The following experimental workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Detailed Experimental Protocol
-
Preparation:
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table above.
-
Prepare Workspace: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Tare a pre-labeled container on a calibrated balance within the ventilated enclosure. Carefully transfer the required amount of this compound powder to the container using a disposable spatula.
-
Dissolution: Add the desired solvent to the container with this compound. Cap the container securely and mix gently until the compound is fully dissolved.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the designated ventilated enclosure.
-
Use dedicated, clearly labeled equipment for all manipulations.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with a suitable solvent).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, bench paper, and excess solutions, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE in the hazardous waste container. Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
Understanding the Mechanism: The PDE4 Signaling Pathway
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways.
By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and scientific excellence. Your adherence to these protocols is paramount for the well-being of our entire research community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
